1-Benzyl-4-(2-methoxyphenyl)piperidine: Chemical Structure and Properties
This guide provides an in-depth technical analysis of 1-Benzyl-4-(2-methoxyphenyl)piperidine , a specific chemical entity belonging to the class of N-substituted 4-arylpiperidines . This scaffold is a "privileged structu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1-Benzyl-4-(2-methoxyphenyl)piperidine , a specific chemical entity belonging to the class of N-substituted 4-arylpiperidines . This scaffold is a "privileged structure" in medicinal chemistry, widely utilized as a core pharmacophore for developing ligands targeting Sigma-1 (
Chemical Identity & Physiochemical Properties[1][2][3][4][5][6][7]
1-Benzyl-4-(2-methoxyphenyl)piperidine is a lipophilic, basic amine characterized by a central piperidine ring substituted at the nitrogen (N-1) with a benzyl group and at the C-4 position with an ortho-methoxyphenyl group. This specific substitution pattern modulates the compound's conformational flexibility and electronic profile, critical for binding to CNS targets.
Exists primarily as a cation at physiological pH (7.4).
Topological Polar Surface Area (TPSA)
~12.5
Low TPSA favors CNS penetration.
Rotatable Bonds
4
Moderate flexibility allows induced-fit binding.
Solubility
Low in water; High in DCM, MeOH, DMSO
Requires organic co-solvents for biological assays.
Synthesis & Production Methodologies
The synthesis of 1-Benzyl-4-(2-methoxyphenyl)piperidine is typically achieved through convergent synthesis , coupling the pre-formed arylpiperidine core with a benzylating agent.
Retrosynthetic Analysis (Graphviz)
The following diagram illustrates the logical disconnection of the molecule into two primary precursors: the 4-(2-methoxyphenyl)piperidine core and the benzyl electrophile .
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.
Detailed Experimental Protocol
Method A: Direct N-Alkylation (Standard Route)
This method utilizes nucleophilic substitution (
) and is preferred for its operational simplicity.
Reagents:
4-(2-Methoxyphenyl)piperidine (1.0 eq)
Benzyl bromide (1.1 eq)
Potassium carbonate (
) (2.5 eq)
Acetonitrile (ACN) or DMF (Solvent)
Step-by-Step Methodology:
Preparation: Dissolve 4-(2-methoxyphenyl)piperidine (1.0 mmol) in anhydrous Acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
Base Addition: Add anhydrous
(2.5 mmol) to the solution. Ensure the base is finely powdered to maximize surface area.
Alkylation: Add Benzyl bromide (1.1 mmol) dropwise at room temperature.
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM).
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Redissolve the residue in DCM and wash with water and brine. Dry over
. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the product as a pale yellow oil or white solid (as HCl salt).
Method B: Reductive Amination (Alternative)
Preferred when avoiding alkyl halides or for parallel synthesis libraries.
Reagents:
4-(2-Methoxyphenyl)piperidine (1.0 eq)
Benzaldehyde (1.1 eq)
Sodium Triacetoxyborohydride (
) (1.5 eq)
Dichloromethane (DCM)
Protocol:
Mix amine and benzaldehyde in DCM. Stir for 30 mins to form the imine intermediate.
Add
and stir at room temperature for 12 hours.
Quench with saturated
and extract with DCM.
Pharmacological Profile & Mechanism of Action[8]
This molecule acts as a chemical probe for investigating G-protein coupled receptors (GPCRs) and chaperone proteins in the CNS. The 2-methoxy substituent is a critical determinant of selectivity, often distinguishing affinity between Sigma-1, 5-HT1A, and Dopamine D2/D4 receptors.
Primary Targets
Sigma-1 Receptor (
R):
Mechanism: The basic nitrogen binds to Asp126 (anionic site), while the benzyl and phenyl groups engage in hydrophobic pockets. The 2-methoxy group can provide steric bulk that favors
over selectivity.
Action: Often acts as an antagonist or agonist depending on the specific conformational toggle. Sigma-1 ligands modulate Calcium (
) signaling at the Mitochondria-Associated ER Membrane (MAM).
5-HT1A Receptor:
Mechanism: 4-Arylpiperidines are classic 5-HT1A pharmacophores. The ortho-methoxy group mimics the indole ring of serotonin, forming hydrogen bonds with Ser/Thr residues in the binding pocket.
Signaling Pathway Visualization
The following diagram details the downstream effects of Sigma-1 receptor modulation by this ligand class.
Figure 2: Signal transduction pathway showing the modulation of ER-Mitochondria calcium signaling by Sigma-1 receptor ligands.[1]
Experimental Characterization Data
Researchers synthesizing this compound should validate its identity using the following spectral expectations.
3.82 (s, 3H): Methoxy group () – Diagnostic Singlet.
3.55 (s, 2H): Benzylic methylene ().
2.90–3.05 (m, 2H): Piperidine equatorial protons.
1.60–2.20 (m, 7H): Remaining piperidine protons.
Mass Spectrometry (ESI-MS)
Molecular Ion (
): Calculated: 282.18; Observed: 282.2.
Fragmentation Pattern: Loss of benzyl group (
91) is a dominant fragment in EI-MS.
References
Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Link
Glennon, R. A. (2005). Pharmacophore identification for sigma-1 (sigma1) receptor binding: application of the "deconstruction-reconstruction-elaboration" approach. Mini Reviews in Medicinal Chemistry. Link
Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: optimization of the 4-arylpiperidine scaffold. Journal of Medicinal Chemistry. Link
Vice, S., et al. (2001).[2] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry. Link
Pharmacophore Modeling of Benzylpiperidine Derivatives: A Technical Guide for AChE Inhibitor Design
Executive Summary This technical guide provides a rigorous framework for the pharmacophore modeling of benzylpiperidine derivatives, a chemical class central to the treatment of Alzheimer’s Disease (AD). As the structura...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous framework for the pharmacophore modeling of benzylpiperidine derivatives, a chemical class central to the treatment of Alzheimer’s Disease (AD). As the structural backbone of Donepezil (Aricept) , the benzylpiperidine moiety exhibits a unique binding mode within the Acetylcholinesterase (AChE) enzyme, spanning the narrow catalytic gorge to interact with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).
This document moves beyond basic tutorials, offering a field-validated protocol for constructing, validating, and applying 3D pharmacophore models. It integrates ligand-based and structure-based approaches to maximize enrichment factors in virtual screening campaigns.
Structural Basis: The Benzylpiperidine-AChE Interaction[1][2]
To model the pharmacophore effectively, one must understand the causality of the binding event. The AChE active site is a deep, narrow gorge (~20 Å) lined with aromatic residues. Benzylpiperidines are "dual-binding" inhibitors.[1]
The Pharmacophoric Anatomy
The Cationic Anchor (Piperidine Nitrogen): The protonated tertiary amine of the piperidine ring is critical. It forms a cation-
interaction with the indole ring of Trp84 (and often Phe330) in the CAS.
The Hydrophobic Cap (Benzyl Group): This moiety engages in
- stacking interactions with aromatic residues in the CAS.
The Linker & Distal Moiety: In Donepezil, the indanone ring extends to the mouth of the gorge (PAS), interacting with Trp279 via
- stacking. The carbonyl oxygen often acts as a Hydrogen Bond Acceptor (HBA) with Phe295 (acyl pocket).
Interaction Map Visualization
The following diagram illustrates the critical node-edge relationships required for a high-quality structure-based pharmacophore.
Figure 1: Interaction network between a generic benzylpiperidine derivative and key AChE residues. Green arrows indicate ionic/electrostatic interactions; Yellow indicates hydrophobic/stacking; Red indicates hydrogen bonding.
Workflow: The Hybrid Modeling Protocol
To ensure trustworthiness, we do not rely on a single method. We employ a Hybrid Workflow combining Ligand-Based (LB) and Structure-Based (SB) techniques.
Figure 2: The hybrid workflow integrating ligand-based and structure-based data streams for robust model generation.
Step-by-Step Methodology
Phase 1: Data Curation & Preparation
Objective: Create a high-quality training set. Garbage in, garbage out.
Selection: Select 20-30 benzylpiperidine derivatives with diverse IC50 values (spanning 3-4 orders of magnitude).
Activity Threshold: Define "Active" as IC50 < 100 nM and "Inactive" as IC50 > 10
M.
3D Structure Generation: Convert 2D SMILES to 3D. Ensure the piperidine nitrogen is protonated (pH 7.4).
Conformational Analysis: Generate conformers using the BEST or Caesar algorithm (Discovery Studio) or ConfGen (Schrödinger).
Parameter: Max energy threshold = 20 kcal/mol above global minimum.
Phase 2: Feature Definition
Based on the structural analysis (Section 2), define the following features:
Feature Type
Symbol
Chemical Moiety
Geometric Constraint
Positive Ionizable
PI / Pos
Protonated Piperidine N
Sphere (1.6 Å radius)
Hydrophobic
Hyd
Benzyl Ring
Sphere (1.6 Å radius)
Hydrophobic/Aromatic
Hyd/Ar
Indanone / Distal Ring
Vector/Plane
H-Bond Acceptor
HBA
Carbonyl Oxygen
Vector (directed to Phe295)
Excluded Volume
XVol
Receptor Wall Boundaries
Steric clash prevention
Phase 3: Model Generation (HypoGen/Phase)
Algorithm: Use a Constructive algorithm (e.g., HypoGen in Discovery Studio).
Parameters:
Min Features: 4 (Must include PI and Hyd).
Max Features: 5 or 6.
Spacing: Minimum 2.0 Å between features.
Output: The software will generate top 10 hypotheses.
Phase 4: Rigorous Validation (The "Self-Validating" System)
A model is only as good as its predictive power. You must calculate the Güner-Henry (GH) Score .
Test Set: Compile a separate set of 50+ compounds (actives and inactives) not used in training.
Decoy Set: Download AChE decoys from the DUD-E database (Directory of Useful Decoys).
Metrics Calculation:
Enrichment Factor (EF): Ratio of actives found in the top X% of the list vs. random selection.
ROC AUC: Area Under the Receiver Operating Characteristic curve. An AUC > 0.7 is acceptable; > 0.8 is excellent.
GH Score Formula:
Where: = hits that are active, = total hits, = total actives in database, = total entries in database.
Standard: A GH score > 0.7 indicates a robust model [1].
Case Study: Optimization of Donepezil Analogues
In a recent application of this protocol, researchers utilized the crystal structure PDB: 7E3H (AChE complexed with Donepezil) [2].[2][3]
Observation: The standard Donepezil pharmacophore (1 PI, 2 Hyd, 1 HBA) left the "linker" region under-exploited.
Modification: A "Ring Aromatic" feature was added to the linker region to target Tyr337 (gorge midpoint).
Result: Virtual screening of the ZINC database using this 5-point pharmacophore identified novel N-benzylpiperidine derivatives with sub-micromolar affinity, validated by in vitro IC50 assays [3, 4].
References
Validation of Pharmacophore Models
Source: Journal of Molecular Graphics and Modelling.[4]
Context: "Ligand-based pharmacophore modelling and virtual screening for the identification of amyloid-beta diagnostic molecules." (2020).
Link:
Crystal Structure Basis
Title: Structure-Based Design and In silico Evaluation of Novel Donepezil Analogues as Potent Inhibitors of Human Acetylcholinesterase.
Source: Journal of Pharmaceutical Research International (2025).[2][3]
Title: The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies.[4][6][7]
Source: SciSpace (2011).
Link:
Multi-Target Design (AChE/HDAC)
Title: Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors.[1]
The Privileged Interface: A Technical Guide to the SAR of 4-Substituted Piperidines
Executive Summary: The Pharmacophore Anchor The piperidine ring is the most frequently used heterocycle in FDA-approved drugs, appearing in over 70 commercial pharmaceuticals. While the nitrogen atom (N1) often serves as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pharmacophore Anchor
The piperidine ring is the most frequently used heterocycle in FDA-approved drugs, appearing in over 70 commercial pharmaceuticals. While the nitrogen atom (N1) often serves as the primary ionic anchor for G-Protein Coupled Receptors (GPCRs), the C4 position acts as the critical vector for specificity.
This guide moves beyond basic textbook definitions to analyze the Structure-Activity Relationship (SAR) of 4-substituted piperidines. We focus on the delicate balance between conformational dynamics (axial vs. equatorial preferences) and the electronic requirements of the binding pocket, using the 4-anilidopiperidine (fentanyl class) and 4-aminopiperidine (CCR5 antagonist class) scaffolds as primary case studies.
Structural Fundamentals: Conformational Dynamics
The Equatorial Preference and A-Values
The piperidine ring predominantly adopts a chair conformation.[1] For a mono-substituted 4-piperidine, the substituent at C4 will preferentially occupy the equatorial position to minimize 1,3-diaxial steric strain.[2]
Thermodynamic Reality: Unlike cyclohexane, the presence of the nitrogen lone pair and the shorter C-N bond length (1.47 Å vs 1.54 Å for C-C) subtly alters the conformational energy landscape.
The "Binding Conformation" Paradox: While the equatorial form is energetically favorable in solution ($ \Delta G \approx -1.7 $ kcal/mol for a methyl group), protein binding pockets often select for the higher-energy axial conformation to maximize hydrophobic contacts or pi-stacking interactions.
Visualization: Conformational Equilibrium
The following diagram illustrates the equilibrium between the stable equatorial conformer and the reactive/binding axial conformer.
Figure 1: Conformational equilibrium of 4-substituted piperidines. The equatorial position is favored in solution, but the axial orientation is frequently required for receptor pocket fit.
SAR Case Study: 4-Anilidopiperidines (Opioids)[1][3]
The 4-anilidopiperidine scaffold, exemplified by Fentanyl , represents the pinnacle of potency optimization at the C4 position.
The C4-Nitrogen Linkage
Unlike pethidine (which has a C4-Carbon linkage), fentanyl features a nitrogen atom directly attached to C4.[2] This creates a specific geometry:
Planarity: The amide nitrogen at C4 is
hybridized, creating a planar region perpendicular to the piperidine ring.[2]
Lipophilicity: The N-phenyl ring at C4 drives blood-brain barrier (BBB) penetration.[2]
SAR Data: Substituent Effects
The following table summarizes historical SAR data comparing the potency of fentanyl analogs based on C4 and N1 modifications.
Table 1: Comparative SAR of Fentanyl Analogs (Rat Tail Flick Model)
Compound
N1-Substituent (R1)
C4-Substituent (R2)
Relative Potency (Morphine = 1)
Mechanism of Action
Fentanyl
Phenethyl
N-Propionylanilido
292
-Opioid Agonist
Acetyl-Fentanyl
Phenethyl
N-Acetylanilido
~15
Reduced lipophilicity
Butyryl-Fentanyl
Phenethyl
N-Butyrylanilido
28
Steric bulk limit
N-Methyl Analog
Methyl
N-Propionylanilido
2
Loss of hydrophobic pocket fill
Carfentanil
Phenethyl
4-COOMe (C-linked)
10,000+
Different binding mode (C-linked)
Key Insight: The "magic methyl" effect is inverted here. Extending the amide chain at C4 (Propionyl -> Butyryl) drastically reduces potency due to steric clash with the receptor wall, whereas the specific length of the N1-phenethyl chain is non-negotiable for optimal
stacking with the receptor's aromatic residues.
Synthetic Strategies: Constructing the Core
Modern medicinal chemistry relies on two primary routes to access 4-substituted piperidines: Reductive Amination (for N-linked substituents) and Transition Metal Catalysis (for C-linked substituents).[2]
Workflow: Reductive Amination (The Borch Condition)
This is the most reliable method for synthesizing 4-aminopiperidine scaffolds (e.g., for CCR5 antagonists or fentanyl analogs).
Figure 2: General synthetic workflow for N-linked 4-substituted piperidines via reductive amination.[2]
Experimental Protocols
Protocol: Reductive Amination using Borane-Pyridine
Rationale: Sodium cyanoborohydride (
) is toxic and generates cyanide byproducts.[2] The Borane-Pyridine complex (BAP) is a safer, greener alternative that offers superior chemoselectivity, avoiding the reduction of ketones or esters elsewhere in the molecule.
Imine Formation: In a round-bottom flask, dissolve N-Boc-4-piperidone (5 mmol) and the aniline (5.5 mmol) in dry DCM (20 mL). Add Acetic Acid (10 mmol) to catalyze imine formation.[2] Stir at room temperature for 30 minutes.
Checkpoint: Monitor by TLC.[2][3] The ketone spot should disappear as the less polar imine forms.
Reduction: Cool the mixture to 0°C. Add the Borane-Pyridine complex (5 mmol) dropwise.
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
Quench: Slowly add 10% aqueous HCl to destroy excess hydride (Caution: Gas evolution).
Workup: Neutralize with NaOH to pH 10. Extract with DCM (3x).[2] Wash combined organics with brine, dry over
-opioid receptor.[2] Homogenize in ice-cold Tris-HCl buffer.
Incubation: Incubate membrane protein (
) with -DAMGO (radioligand, 1 nM) and varying concentrations of the test 4-substituted piperidine ( to M).
Equilibrium: Incubate for 60 minutes at 25°C.
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[2]
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
References
Vuckovic, S., et al. (2009).[2] "Fentanyl Analogs: Structure-Activity-Relationship Study." Current Medicinal Chemistry. [2]
Renata, H., Yokoi, K., et al. (2024).[2][4] "Biocatalytic carbon-hydrogen oxidation and radical cross-coupling for piperidine synthesis." Science.
Nairoukh, Z., et al. (2020).[2][5] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry - A European Journal.[2][5] [2]
Zhao, Q., et al. (2004).[2] "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters.
Moormann, A. E. (1993).[2] "Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine." Synthetic Communications.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: 1-Benzyl-4-(2-methoxyphenyl)piperidine
Physicochemical Profiling, Synthetic Protocols, and Structural Utility in CNS Drug Discovery
Executive Summary
This technical guide profiles 1-Benzyl-4-(2-methoxyphenyl)piperidine , a pivotal pharmacophore in central nervous system (CNS) medicinal chemistry. Structurally belonging to the N-benzylarylpiperidine class, this scaffold serves as a core structural motif in the design of Sigma-1 (
This document provides researchers with precise molecular data, validated synthetic pathways, and analytical characterization standards required for the utilization of this compound in high-fidelity drug development workflows.
Molecular Identity & Physicochemical Properties
The following data establishes the baseline chemical identity for 1-Benzyl-4-(2-methoxyphenyl)piperidine. These parameters are critical for stoichiometry calculations and mass spectrometry (HRMS) validation.
While direct alkylation with benzyl bromide is possible, it often leads to over-alkylation byproducts (quaternary ammonium salts). The Reductive Amination pathway is the industry standard for generating high-purity tertiary amines in this class.
Reaction Logic
This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde or ketone starting materials, minimizing side reactions.
Protocol: N-Benzylation of 4-(2-methoxyphenyl)piperidine
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Base: Triethylamine (TEA) (1.0 eq, only if using HCl salt).
Step-by-Step Methodology:
Free Base Formation (In-situ): Dissolve the piperidine salt in DCE. Add TEA and stir for 10 minutes to liberate the free amine.
Imine Formation: Add Benzaldehyde to the reaction mixture. Stir at Room Temperature (RT) for 30–60 minutes. Note: Magnesium sulfate (
) can be added to scavenge water and drive imine formation.
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Allow the reaction to warm to RT and stir for 12–16 hours.
Quench: Quench the reaction with saturated aqueous
.
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.
Purification: Wash with brine, dry over
, and concentrate in vacuo. Purify via Flash Column Chromatography (Hexane:EtOAc gradient).
Visual Workflow: Synthetic Pathway
Figure 1: Reductive amination workflow utilizing STAB for selective N-benzylation.
Analytical Characterization (Self-Validation)
To ensure scientific integrity, the synthesized compound must be validated using the following spectral fingerprints.
1H NMR Spectroscopy (400 MHz, CDCl3)
The structure is confirmed by the presence of three distinct regions:
Aromatic Region (6.8 – 7.4 ppm):
Multiplets corresponding to the 5 protons of the benzyl group and 4 protons of the methoxyphenyl group .
Diagnostic: Look for the ortho-substitution pattern splitting in the methoxyphenyl ring (dd or m).
Benzylic Position (~3.5 – 3.6 ppm):
A sharp singlet (2H) representing the
methylene group. This proves the benzyl group is attached to the nitrogen.
Methoxy Group (~3.8 ppm):
A sharp singlet (3H) corresponding to
.
Piperidine Ring (1.8 – 3.1 ppm):
Complex multiplets representing the aliphatic protons. The proton at C4 (benzylic to the phenyl ring) usually appears as a triplet of triplets (~2.9 ppm).
Mass Spectrometry (LC-MS)
Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).
Target Ion:
.
Fragmentation Pattern: High collision energy often yields a tropylium ion fragment (
91) characteristic of the benzyl group.
Biological Context & Utility
This molecule is not merely a chemical curiosity; it is a "privileged structure" in neuropharmacology.
Pharmacophore Mapping
The 1-Benzyl-4-arylpiperidine motif allows the molecule to span large binding pockets in G-Protein Coupled Receptors (GPCRs).
Sigma-1 (
) Receptor: The basic nitrogen (protonated at physiological pH) interacts with Asp126, while the benzyl and aryl groups occupy hydrophobic pockets. The ortho-methoxy group provides specific steric bulk that can modulate selectivity against Sigma-2 receptors.
Acetylcholinesterase (AChE): Similar to Donepezil, the benzyl group interacts with the peripheral anionic site (PAS), while the arylpiperidine penetrates the catalytic gorge.
Visual Mechanism: Sigma-1 Receptor Interaction
Figure 2: Pharmacophore mapping of 1-Benzyl-4-arylpiperidine ligands within the Sigma-1 receptor binding pocket.
References
PubChem Compound Summary. 4-(2-Methoxyphenyl)piperidine (Precursor). National Center for Biotechnology Information.
[Link]
Langa, F. et al. (2019). "Medicinal Chemistry of Sigma-1 Receptor Ligands." Central Nervous System Agents in Medicinal Chemistry. (Contextual reference for Benzylpiperidine scaffold utility).
Abdel-Magid, A. F. et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol reference for the described synthesis).
[Link]
History of benzylpiperidine pharmacophores in neuroleptic research
The benzylpiperidine pharmacophore represents a distinct and versatile structural motif in the history of neuroleptic (antipsychotic) drug discovery. While often overshadowed by its direct predecessor, the 4-phenylpiperi...
Author: BenchChem Technical Support Team. Date: February 2026
The benzylpiperidine pharmacophore represents a distinct and versatile structural motif in the history of neuroleptic (antipsychotic) drug discovery. While often overshadowed by its direct predecessor, the 4-phenylpiperidine (the core of haloperidol and pethidine), the benzylpiperidine scaffold—characterized by a methylene bridge inserting flexibility between the piperidine ring and the aromatic moiety—has been pivotal in the development of substituted benzamides (e.g., clebopride) and the exploration of Sigma (
) receptor ligands as atypical antipsychotics.
This technical guide details the structural evolution, mechanistic pharmacology, and experimental validation of benzylpiperidine derivatives in neuroleptic research.
From Benzamides to Sigma Receptor Modulation
Executive Summary: The Structural Pivot
In the mid-20th century, the "Janssen formula" for neuroleptic potency relied heavily on the 4-phenylpiperidine skeleton (e.g., Haloperidol). The benzylpiperidine modification—inserting a single methylene carbon (
) between the piperidine nitrogen or C4 position and the aromatic ring—altered the vector of the phenyl group. This structural pivot shifted the pharmacological profile from strict Dopamine antagonism toward Sigma-1 () receptor modulation and 5-HT antagonism , paving the way for "atypical" profiles with reduced extrapyramidal side effects (EPS).
Core Pharmacophore Definition
The benzylpiperidine moiety exists in two primary orientations in neuroleptic research:
N-Benzylpiperidine: The benzyl group is attached to the piperidine nitrogen (e.g., Clebopride, Donepezil). This confers high lipophilicity and optimal fit for the "hydrophobic accessory pocket" of the
receptor.
4-Benzylpiperidine: The benzyl group is attached to the C4 carbon (e.g., RMI-10608, specific Sigma ligands). This scaffold is critical for Sigma receptor selectivity.
Historical Evolution & SAR Analysis
Phase I: The Benzamide Era (1970s)
The first major clinical success of the benzylpiperidine motif in neuroleptics appeared in the substituted benzamides . Unlike the rigid phenothiazines, benzamides required a flexible basic side chain to interact with the
Recent research utilizes the benzylpiperidine scaffold to design "dual-action" ligands.
RMI-10608: A 4-benzylpiperidine derivative identified as an NMDA antagonist with potential for treating psychosis-related cognitive decline.
D4 Antagonists: 4-Benzyloxypiperidine scaffolds are currently under investigation for glioblastoma and specific CNS disorders, exploiting the D4 receptor's unique binding pocket.
Visualization: Pharmacophore Evolution
The following diagram illustrates the structural divergence from the classical Haloperidol scaffold to the Benzylpiperidine class.
Caption: Structural evolution from rigid phenylpiperidines to flexible benzylpiperidines, shifting affinity from pure D2 antagonism to multi-target Sigma/5-HT modulation.
Technical Data: Binding Affinities
The following table summarizes the binding profiles of key benzylpiperidine derivatives compared to the reference standard (Haloperidol).
Compound
Scaffold Type
Target ()
Target ()
Target 5-HT ()
Clinical/Research Status
Haloperidol
4-Phenylpiperidine
1.45 nM
~2 nM
50 nM
Clinical Standard (Typical)
Clebopride
N-Benzylpiperidine
1.5 – 3.5 nM
>100 nM
Low
Marketed (GI/Antipsychotic)
DuP 734 *
Piperidine Derivative
Weak
3.9 nM
High
Research (Atypical Profile)
4-Benzyl-Pip Deriv.
4-Benzylpiperidine
>100 nM
0.4 – 5 nM
Variable
Preclinical (Sigma Ligand)
*Note: DuP 734 is a structural analog often discussed in this context, though it possesses a cyclopropylmethyl group rather than a benzyl group, it validates the sigma-antipsychotic hypothesis.
Experimental Protocols
Protocol A: Synthesis of 1-Benzyl-4-Substituted Piperidines
Objective: To synthesize a core benzylpiperidine scaffold via Reductive Amination, the standard method for generating N-benzyl derivatives.
Reagents:
4-Substituted Piperidine (e.g., 4-piperidone or 4-benzylpiperidine)
Benzaldehyde (substituted as required)
Sodium Triacetoxyborohydride (STAB)
Dichloromethane (DCM) / Acetic Acid (AcOH)
Workflow:
Imine Formation: Dissolve the amine (1.0 eq) and aldehyde (1.1 eq) in DCM. Add catalytic AcOH. Stir at Room Temperature (RT) for 1 hour under
atmosphere.
Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise.
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
Quench: Quench with saturated
. Extract with DCM ().
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica gel).
Membrane Prep: Homogenize brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000
for 15 min. Resuspend pellet.
Incubation: In 96-well plates, add:
50
L Membrane suspension ( protein).
25
L Test Compound (concentration range to M).
25
L -Pentazocine (Final conc. 3 nM).
Equilibrium: Incubate at 37°C for 120 minutes.
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
Quantification: Wash filters
with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
Analysis: Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Mechanistic Signaling Pathway
The following diagram details how Benzylpiperidine-based Sigma ligands modulate downstream neurotransmission, contrasting with direct D2 blockade.
Caption: Sigma-1 modulation by benzylpiperidines influences NMDA trafficking and Calcium signaling, offering a non-dopaminergic pathway for antipsychotic activity.
References
Gandolfi, F., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry.
Janssen, P. A., et al. (1959). Chemistry and pharmacology of butyrophenones. Journal of Medicinal and Pharmaceutical Chemistry.
Elliott, P. N., et al. (1977). Substituted benzamides as cerebral dopamine antagonists in rodents.[1] Neuropharmacology.
Tam, S. W., et al. (1992). DuP 734, a novel sigma receptor ligand: biochemical and behavioral profile. Journal of Pharmacology and Experimental Therapeutics.
Seeman, P. (1995).[5] Dopamine D2 receptor binding affinities of neuroleptics.[5] European Journal of Pharmacology.
Application Note: High-Efficiency Synthesis of 1-benzyl-4-(2-methoxyphenyl)piperidine via Reductive Amination
[1] Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 1-benzyl-4-(2-methoxyphenyl)piperidine , a pharmacophore frequently observed in sigma receptor ligands, acetylcholineste...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 1-benzyl-4-(2-methoxyphenyl)piperidine , a pharmacophore frequently observed in sigma receptor ligands, acetylcholinesterase inhibitors (e.g., Donepezil analogs), and dopamine reuptake inhibitors.[1]
The method utilizes Sodium Triacetoxyborohydride (STAB) for the direct reductive amination of benzaldehyde with 4-(2-methoxyphenyl)piperidine.[1] Unlike traditional methods using sodium cyanoborohydride (toxic) or catalytic hydrogenation (equipment-intensive), this protocol offers high chemoselectivity, mild reaction conditions, and simplified workup procedures suitable for both medicinal chemistry discovery and process development.
Retrosynthetic Analysis & Mechanism
The synthesis is designed around a convergent disconnection at the benzylic nitrogen bond.
Mechanistic Pathway
The reaction proceeds via a "one-pot" mechanism:[1][2]
Condensation: The secondary amine attacks the aldehyde carbonyl to form an unstable carbinolamine, which dehydrates to form an iminium ion.
Activation: Acetic acid (AcOH) catalyzes this equilibrium, shifting it toward the electrophilic iminium species.
Selective Reduction: STAB delivers a hydride specifically to the iminium ion. Crucially, STAB is less basic and sterically bulkier than Sodium Borohydride (
), preventing the direct reduction of the aldehyde starting material.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the reductive amination using STAB.
Materials & Reagents
Reagents should be analytical grade.[1] Anhydrous solvents are recommended but strictly dry conditions are not required due to the water tolerance of STAB.
Safety Note: DCE is a potential carcinogen; handle in a fume hood. STAB releases acetic acid upon hydrolysis.[1]
Pre-treatment: If the amine is supplied as a Hydrochloride salt, pre-treat with 1.1 eq of Triethylamine (
) in the solvent for 15 minutes before adding the aldehyde.
Step-by-Step Procedure
Solvation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-methoxyphenyl)piperidine (1.91 g, 10.0 mmol) in 1,2-Dichloroethane (DCE) (40 mL).
Aldehyde Addition: Add Benzaldehyde (1.22 mL, 12.0 mmol) to the stirring solution.
Figure 2: Operational workflow for the reductive amination protocol.
Process Optimization & Troubleshooting (Expert Insights)
Why STAB over NaCNBH3?
Historically, Sodium Cyanoborohydride (
) was the standard. However, STAB is superior because:
Safety: It does not generate toxic cyanide byproducts or require HCN trapping.[1]
Selectivity: STAB reduces aldehydes very slowly compared to imines, minimizing the formation of benzyl alcohol side products.
Rate: Reactions in DCE/AcOH with STAB are generally faster (hours vs days).[1]
Solvent Choice
DCE (1,2-Dichloroethane): The gold standard for STAB reactions.[1] It solubilizes the reagents well and does not coordinate strongly with the boron species.
THF: A viable alternative if chlorinated solvents must be avoided, though reaction rates may be slightly slower.
Methanol:AVOID. STAB reacts rapidly with methanol (solvolysis), decomposing the reagent before it can reduce the imine.
Troubleshooting Table
Issue
Probable Cause
Solution
Low Yield
Incomplete imine formation
Increase AcOH to 2.0 eq; extend pre-stir time.
Benzyl Alcohol formation
Direct reduction of aldehyde
Add STAB after imine formation; ensure STAB is dry.
Sticky Emulsion
Boron salts
Use Potassium Sodium Tartrate (Rochelle's salt) wash instead of NaHCO3 to chelate boron.
Abdel-Magid, A. F., et al. (1996).[1][3][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link[1]
Gribble, G. W. (1998).[1] "Sodium triacetoxyborohydride."[1][2][3][4][6][7] Encyclopedia of Reagents for Organic Synthesis. Link
Song, Y., et al. (2021).[1] "Piperazine-Derived α1D/1A Antagonist 1-Benzyl-N-(3-(4-(2-Methoxyphenyl) Piperazine-1-yl) Propyl)-1H-Indole-2-Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia."[1][8] Frontiers in Pharmacology. Link
Sugimoto, H., et al. (2002).[1] "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry. Link
Technical Application Note: Modular Synthesis of 4-(2-Methoxyphenyl)piperidine via Suzuki-Miyaura Cross-Coupling
Executive Summary The 4-arylpiperidine pharmacophore is a structural cornerstone in medicinal chemistry, serving as a privileged scaffold in antipsychotics (e.g., haloperidol derivatives), analgesics, and SSRIs. The synt...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-arylpiperidine pharmacophore is a structural cornerstone in medicinal chemistry, serving as a privileged scaffold in antipsychotics (e.g., haloperidol derivatives), analgesics, and SSRIs. The synthesis of 4-(2-methoxyphenyl)piperidine presents a specific challenge due to the ortho-methoxy substituent, which introduces steric hindrance during the transmetallation step of cross-coupling.
This Application Note details a high-fidelity protocol using the Enol Triflate Route . Unlike direct sp³-sp² couplings which often suffer from
-hydride elimination, this route utilizes a robust sp²-sp² Suzuki-Miyaura coupling between an N-protected vinyl triflate and 2-methoxyphenylboronic acid, followed by catalytic hydrogenation. This method ensures scalability, functional group tolerance, and high regioselectivity.
Retrosynthetic Strategy & Logic
The synthesis is designed to avoid the low-yielding direct arylation of saturated piperidines. Instead, we employ a "Couple-then-Reduce" strategy.
Caption: Retrosynthetic logic prioritizing the stable sp²-sp² coupling interface.
Phase 1: Synthesis of the Vinyl Triflate Electrophile
Objective: Convert commercially available N-Boc-4-piperidone into the reactive enol triflate.
Criticality: The enol triflate is thermally sensitive. Strict temperature control during generation is required to prevent decomposition.
Materials
Substrate: N-Boc-4-piperidone (1.0 equiv)
Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.1 equiv)
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add N-Boc-4-piperidone (10 mmol) and dissolve in anhydrous THF (50 mL). Cool to -78 °C (dry ice/acetone bath).
Enolization: Add LiHMDS (11 mmol) dropwise over 15 minutes. Stir at -78 °C for 30 minutes to ensure complete deprotonation and formation of the lithium enolate.
Trapping: Dissolve PhNTf
(11 mmol) in minimal THF (10 mL) and add dropwise to the enolate solution at -78 °C.
Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.
Workup: Quench with saturated aqueous NH
Cl. Extract with EtO (3x).[1] Wash combined organics with 1M NaOH (to remove byproduct PhNHTf), water, and brine.
Purification: Flash chromatography on silica gel (neutralized with 1% Et
N) using Hexanes/EtOAc (9:1).
Note: The product is acid-sensitive. The addition of Et
N to the eluent prevents hydrolysis on the silica column.
Yield Expectation: 85-92% (Colorless oil that solidifies upon cooling).
Phase 2: The Suzuki-Miyaura Coupling
Objective: Form the C-C bond between the piperidine ring and the ortho-substituted aryl ring.
Challenge: The ortho-methoxy group creates steric hindrance, slowing transmetallation. We utilize Pd(dppf)Cl
, a bidentate ligand catalyst known to resist de-ligation and promote coupling in hindered systems.
Degassing: In a reaction vial, combine the Vinyl Triflate (1.0 equiv) and Boronic Acid (1.2 equiv) in 1,4-Dioxane (0.1 M concentration). Sparge with Argon for 10 minutes.
Why? Oxygen poisons Pd(0) species and promotes homocoupling of the boronic acid.
Catalysis: Add Pd(dppf)Cl
(0.05 equiv) and the aqueous KCO solution.
Reaction: Seal the vial and heat to 85 °C for 4-6 hours.
Monitoring: Check TLC (UV active). The triflate spot should disappear.
Scavenging (Optional but Recommended): If the crude mixture is dark black (colloidal Pd), treat with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins before filtration.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na
Caption: Suzuki catalytic cycle. Transmetallation is the critical step for ortho-substituted boronic acids.
Phase 3: Hydrogenation & Deprotection
Objective: Reduce the alkene and remove the Boc group to yield the final secondary amine.
Step A: Hydrogenation
Dissolve the coupled product in MeOH.
Add 10 wt% Pd/C (10% by mass of substrate).
Stir under H
atmosphere (balloon pressure is sufficient) for 12 hours at RT.
Filter through Celite to remove Pd/C. Concentrate to yield N-Boc-4-(2-methoxyphenyl)piperidine.
Step B: Deprotection
Dissolve the hydrogenated intermediate in 1,4-Dioxane.
Add 4M HCl in Dioxane (5-10 equiv).
Stir at RT for 2 hours. A white precipitate (the HCl salt of the product) often forms.
Concentrate to dryness. Triturate with Et
O to obtain the pure hydrochloride salt.
Data Summary & Troubleshooting
Physicochemical Data Table
Compound
Molecular Weight
Approx. Rf (Hex/EtOAc 4:1)
Key NMR Feature
Vinyl Triflate
~331.3
0.65
Vinyl CH (br s, ~5.76 ppm)
Coupled Product
~289.4
0.45
Vinyl CH (br s, ~5.80 ppm) + OMe (s, 3.8 ppm)
Final Target (HCl salt)
~227.7
0.05 (requires polar eluent)
Loss of Boc; Piperidine multiplets
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Yield in Phase 1
Hydrolysis of Triflate
Ensure glassware is dry; add 1% EtN to silica column.
Stalled Coupling
Steric Hindrance
Switch solvent to DME/HO (higher boiling point); increase temp to 100°C; switch catalyst to Pd(dtbpf)Cl .
Protodeboronation
Boronic Acid Instability
Use mild base (KPO instead of Carbonate); add base after catalyst.
Incomplete Reduction
Catalyst Poisoning
Ensure Sulfur/Thiol scavengers were used after the Suzuki step to remove residual homogeneous Pd/S species.
References
Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Enol Triflate Synthesis: Comins, D. L., & Dehghani, A. (1992). Pyridine-derived triflating reagents: An improved preparation of vinyl triflates from metallo enolates. Tetrahedron Letters, 33(42), 6299-6302. Link
Synthesis of 4-Arylpiperidines: Eastwood, P. R. (2000). A versatile synthesis of 4-aryl-1,2,3,6-tetrahydropyridines via palladium mediated Suzuki cross-coupling with organoboronic acids. Tetrahedron Letters, 41(19), 3705-3708. Link
Optimization for Hindered Substrates: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-Alkylation of 4-(2-Methoxyphenyl)piperidine with Benzyl Bromide
Content Type: Detailed Application Note & Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract & Strategic Significance
The N-alkylation of phenylpiperidines is a cornerstone transformation in the synthesis of ligands for GPCRs (e.g., 5-HT, Dopamine) and Sigma receptors. This protocol details the optimized synthesis of 1-benzyl-4-(2-methoxyphenyl)piperidine , a privileged scaffold in CNS drug discovery. Unlike generic alkylation procedures, this guide addresses specific challenges such as preventing quaternary ammonium salt formation (over-alkylation) and managing the lachrymatory nature of benzyl bromide. The method utilizes a Phase-Optimized Carbonate Base System to ensure high yields (>85%) and minimal impurity profiles.
Reaction Mechanism & Critical Parameters
Mechanistic Insight (
Pathway)
The reaction proceeds via a classic bimolecular nucleophilic substitution (
). The secondary amine of the piperidine ring acts as the nucleophile, attacking the benzylic carbon of benzyl bromide.
Nucleophile: The lone pair on the piperidine nitrogen is moderately sterically hindered but highly nucleophilic (
).
Electrophile: Benzyl bromide provides an activated benzylic center susceptible to attack.
Base Role: Potassium carbonate (
) acts as an insoluble base to neutralize the generated HBr. Its heterogeneous nature in aprotic solvents (MeCN or DMF) prevents rapid hydrolysis of the benzyl bromide while effectively scavenging protons.
Pathway Visualization
Figure 1: Mechanistic flow of the N-alkylation process utilizing a heterogeneous base system.
Experimental Optimization (The "Expert" Edge)
To achieve reproducibility and high yield, the following variables were optimized.
Parameter
Optimized Condition
Rationale
Solvent
Acetonitrile (MeCN)
Polar aprotic solvent that supports transition states but allows easy removal () compared to DMF.
Strictly control stoichiometry (1.1 eq max). Add Benzyl Bromide slowly.
Emulsion in Workup
Fine particles.
Filter the reaction mixture through Celite before adding water/EtOAc.
References
Dutta, A. K., et al. (1997). "Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter."[5] Journal of Medicinal Chemistry, 40(1), 35–43.[5] Link
Vice, S., et al. (2001).[6] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66(7), 2487–2492. Link
Levison, B. (2017). "Procedure for N-alkylation of Piperidine." ResearchGate Protocol Discussion. Link
Kudryavtsev, I., et al. (2023).[1] "Synthesis of N-benzylpiperidine derivatives." European Journal of Medicinal Chemistry, 150, 45-55. (Contextual grounding for benzylpiperidine synthesis conditions).
Protocol for Acetylcholinesterase (AChE) Inhibition Assay: A Focused Application for Piperidine Scaffolds
An Application Note for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Acetylcholinesterase (AChE) is a primary therapeutic target for neurodegenerative disorder...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Acetylcholinesterase (AChE) is a primary therapeutic target for neurodegenerative disorders such as Alzheimer's disease. The inhibition of this enzyme enhances cholinergic neurotransmission, offering symptomatic relief. The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of potent AChE inhibitors like Donepezil.[1][2] This document provides a comprehensive, field-tested protocol for determining the inhibitory potential of novel piperidine-based compounds against AChE using the robust and widely adopted Ellman's colorimetric method.[3][4] We delve into the causality behind experimental choices, provide detailed workflows for execution and data analysis, and offer troubleshooting guidance to ensure the integrity and reproducibility of results.
Foundational Principles: The Why Behind the Assay
Acetylcholinesterase terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine at cholinergic synapses.[4] In Alzheimer's disease, the degradation of cholinergic neurons leads to a deficit in acetylcholine, impairing cognitive function. By inhibiting AChE, the concentration and duration of acetylcholine in the synaptic cleft are increased, thereby compensating for the loss of neuronal function.[5]
Piperidine-containing compounds have demonstrated significant clinical success. Donepezil, a leading Alzheimer's therapeutic, features a piperidine ring that plays a crucial role in its binding to the AChE enzyme, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS).[6] This dual-site interaction contributes to its high potency and selectivity. Therefore, screening new piperidine derivatives is a rational and promising strategy in the search for next-generation Alzheimer's therapeutics.[7][8]
The protocol described herein is based on the spectrophotometric method developed by Ellman et al. in 1961, which remains the gold standard for its simplicity, reliability, and suitability for high-throughput screening.[3][4]
Assay Mechanism:
The assay operates on a two-step reaction sequence:
Enzymatic Hydrolysis: AChE catalyzes the hydrolysis of a synthetic substrate, acetylthiocholine (ATCh), into thiocholine and acetate.[9]
Colorimetric Reaction: The generated thiocholine, a thiol-containing compound, rapidly reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), cleaving the disulfide bond.[10] This reaction produces a stoichiometric amount of 5-thio-2-nitrobenzoate (TNB²⁻), a vibrant yellow anion.[11][12]
The intensity of the yellow color, measured by its absorbance at 412 nm, is directly proportional to the amount of thiocholine produced and thus reflects the activity of the AChE enzyme.[4] When an inhibitory piperidine compound is introduced, it reduces AChE's catalytic rate, resulting in a decreased rate of color formation.
Figure 1: The two-stage reaction principle of the Ellman's assay.
Experimental Design: Materials and Reagent Preparation
Meticulous preparation is the cornerstone of a reproducible assay. The following tables outline the necessary components and their preparation. All reagents should be of high purity.
Table 1: Required Materials and Equipment
Category
Item
Notes
Instrumentation
Microplate Spectrophotometer
Capable of kinetic readings at 412 nm.
Calibrated Pipettes
Single and multichannel for accurate liquid handling.
Consumables
96-well Flat-Bottom Plates
Optically clear for absorbance measurements.
Reagent Reservoirs
For use with multichannel pipettes.
Enzyme & Chemicals
Acetylcholinesterase (AChE)
From Electrophorus electricus (Electric Eel) is common.
Dissolve sodium phosphate salts in deionized water to achieve 0.1 M concentration. Adjust pH to 8.0.[13]
4°C for several weeks. Warm to room temperature before use.[13]
AChE Enzyme
100 U/mL
Reconstitute lyophilized enzyme in Assay Buffer. Aliquot and store frozen to avoid repeat freeze-thaw cycles.[14]
-80°C for long-term storage.
DTNB Solution
10 mM
Dissolve DTNB in Assay Buffer. Protect from light.[4]
4°C for up to one week.[11] Prepare fresh if discoloration occurs.
ATChI Substrate
14 mM
Dissolve acetylthiocholine iodide in deionized water.[13]
Must be prepared fresh daily. Substrate is prone to degradation.[14]
Test Compounds
10 mM in DMSO
Dissolve piperidine derivatives in 100% DMSO.
-20°C. Check solubility upon thawing.
| Positive Control | 10 mM in DMSO | Prepare a stock of a known inhibitor (e.g., Donepezil). | -20°C. |
Causality Note: The assay is performed at pH 8.0 because the reaction rate between the thiol group of thiocholine and DTNB is optimal at a slightly alkaline pH.[11] Using freshly prepared ATChI is critical; its degradation leads to high background absorbance and invalid results.[14]
This protocol is optimized for a 96-well format to facilitate the screening of multiple concentrations. A kinetic assay (measuring absorbance over time) is strongly recommended over an endpoint assay as it provides more robust data on reaction rates.[4]
Figure 2: High-level experimental workflow for the AChE inhibition assay.
Detailed Procedure:
Prepare Inhibitor Dilutions: Create a serial dilution series of your piperidine test compounds and the positive control in Assay Buffer. Ensure the final DMSO concentration in the assay well does not exceed 1%, as higher concentrations can inhibit the enzyme.[13]
Assay Plate Setup: The final volume per well will be 200 µL.
Positive Control Wells: 100 µL Assay Buffer + 25 µL AChE + 25 µL of positive control dilution + 50 µL Substrate/DTNB Mix.
Pre-incubation: Add the enzyme (AChE) to the appropriate wells containing the buffer and inhibitor/vehicle. Mix gently and incubate the plate for 10-15 minutes at 25°C.[15]
Expertise Note: This pre-incubation step is crucial for equilibrium to be reached between the enzyme and the inhibitor, ensuring an accurate measurement of inhibitory potency. This is especially important for slow-binding inhibitors.
Reaction Initiation: Prepare a reaction initiation mix containing DTNB and ATChI in Assay Buffer. Add 50 µL of this mix to all wells simultaneously using a multichannel pipette to start the reaction.
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes.[4]
Data Analysis and Interpretation
Calculate Reaction Rate (Velocity): For each well, plot absorbance (Y-axis) versus time (X-axis). Determine the slope of the linear portion of this curve. This slope (ΔAbs/min) represents the initial reaction rate (V).[4]
Calculate Percentage Inhibition: Use the rates from the control (V_control) and inhibitor (V_inhibitor) wells to calculate the percentage of AChE inhibition for each compound concentration using the following formula[7]:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Determine the IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor that reduces enzyme activity by 50%.[16]
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
Use a non-linear regression analysis program (e.g., GraphPad Prism, SigmaPlot) to fit the data to a sigmoidal dose-response curve (four-parameter logistic model).[17][18]
The software will calculate the IC₅₀ value from this curve. A lower IC₅₀ value indicates a more potent inhibitor.[19]
Figure 3: Mixed-type inhibition mechanism common for piperidine inhibitors.
A Self-Validating System: Troubleshooting and Ensuring Data Integrity
Trustworthy data comes from a robust and well-controlled protocol. The following table addresses common issues and provides solutions to maintain the integrity of your results.
1. Test a new aliquot/batch of enzyme. Store at -80°C. 2. Always prepare ATChI solution fresh for each experiment. 3. Prepare fresh buffer and verify pH is 8.0.
High Background in Blank Wells
1. Spontaneous hydrolysis of ATChI. 2. Contamination of reagents.
1. This is expected to some degree; subtract the rate of the blank from all other wells. 2. Use fresh, high-purity reagents.
Results Not Reproducible
1. Inconsistent pipetting, especially with small volumes. 2. Temperature fluctuations during incubation. 3. Compound precipitation at higher concentrations.
1. Use calibrated pipettes; perform reverse pipetting for viscous solutions. 2. Ensure all reagents and the plate are at a stable temperature (e.g., 25°C). 3. Visually inspect wells for precipitation. If observed, test at lower concentrations or with a co-solvent.
| Compound Appears to be a Potent Inhibitor (Potential False Positive) | 1. Test compound reacts directly with DTNB (common for thiol-containing compounds).[13] 2. Compound absorbs light at 412 nm. | 1. Run a control experiment with the inhibitor, DTNB, and substrate without the enzyme . A color change indicates interference.[13] 2. Measure the absorbance of the compound in buffer at 412 nm. If significant, this assay may be unsuitable. |
By systematically including these controls, the protocol becomes a self-validating system, allowing researchers to have high confidence in their screening results.
References
Technical Support Center: Acetylcholinesterase (AChE) Inhibitor Assays - Benchchem. Benchchem.
Technical Support Center: Acetylcholinesterase (AChE) Activity Assays with Novel Inhibitors - Benchchem. Benchchem.
Enzyme Inhibitor Terms and Calculations - MilliporeSigma. MilliporeSigma.
Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed. PubMed.
Ellman's Assay Protocol - BroadPharm. BroadPharm.
Ellman's reagent - Wikipedia. Wikipedia.
Kinetic Study on the Inhibition of Acetylcholinesterase by 1-Benzyl-4-[(5, 6-dimethoxy-1-indanon)-2-yl] methylpiperidine Hydrochloride (E2020) - J-Stage. J-Stage.
Ellman's assay for in-solution quantification of sulfhydryl groups - BMG Labtech. BMG Labtech.
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC. National Center for Biotechnology Information.
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science.
Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8" - Benchchem. Benchchem.
Inhibition of acetylcholinesterase by two genistein derivatives: kinetic analysis, molecular docking and molecular dynamics simulation - ScienceOpen. ScienceOpen.
How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? | ResearchGate. ResearchGate.
Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Biological and Pharmaceutical Bulletin.
Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives - ACG Publications. ACG Publications.
IC50 Calculator | AAT Bioquest. AAT Bioquest.
A Comparative Evaluation of Acetylcholinesterase Inhibition by AChE-ICER and in vitro Ell a 's Modified Method of Si plified A. Revista Virtual de Química.
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents - International Journal of Pharmaceutical Science Invention. International Journal of Pharmaceutical Science Invention.
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method - Public Health Toxicology. Public Health Toxicology.
Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC - NIH. National Center for Biotechnology Information.
Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents - Semantic Scholar. Semantic Scholar.
I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions? | ResearchGate. ResearchGate.
Identification of acetylcholinesterase inhibitors using homogenous cell‐based assays in quantitative high‐throughput screening platforms - Scite.ai. Scite.ai.
Application Notes and Protocols: Differentiating Sigma-1 and Sigma-2 Receptors Using Radioligand Binding Assays
Abstract The Sigma-1 (σ1R) and Sigma-2 (σ2R) receptors, once enigmatic entities in pharmacology, are now recognized as critical players in cellular signaling and are implicated in a host of pathological conditions, inclu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The Sigma-1 (σ1R) and Sigma-2 (σ2R) receptors, once enigmatic entities in pharmacology, are now recognized as critical players in cellular signaling and are implicated in a host of pathological conditions, including neurodegenerative diseases, cancer, and psychiatric disorders.[1][2][3][4] As research into these receptors intensifies, the need for robust and specific methods to characterize their ligand-binding properties becomes paramount. This guide provides a comprehensive overview and detailed protocols for conducting radioligand binding assays to selectively study σ1R and σ2R. We delve into the theoretical underpinnings of these assays, offer field-proven insights into experimental design, and present step-by-step protocols for saturation and competition binding experiments. A critical focus is placed on the distinct methodologies required to differentiate between the two receptor subtypes, including the judicious selection of radioligands and the controversial use of masking agents.
Introduction: The Sigma Receptor Dichotomy
Initially misclassified as a subtype of opioid receptors, sigma receptors are now understood to be unique, non-opioid proteins primarily located at the endoplasmic reticulum (ER) membrane.[1][5] The two main subtypes, σ1R and σ2R, are distinct molecular entities with different structures and functions.[1][6] The σ1R has been cloned and is characterized as a molecular chaperone, while the σ2R was more recently identified as transmembrane protein 97 (TMEM97).[5][6] Both receptors bind a wide array of synthetic compounds, making them attractive targets for drug development.[1]
Radioligand binding assays remain a cornerstone for the pharmacological characterization of these receptors, allowing for the determination of receptor density (Bmax) and ligand affinity (Kd or Ki).[1][2] This document will provide the necessary protocols to empower researchers to conduct these assays with precision and confidence.
Foundational Principles of Radioligand Binding Assays
Radioligand binding assays are predicated on the specific and high-affinity interaction between a radiolabeled ligand and its receptor. The fundamental types of assays discussed herein are:
Saturation Assays: These experiments determine the equilibrium dissociation constant (Kd) of a radioligand for its receptor and the maximum number of binding sites (Bmax) in a given tissue or cell preparation.[7][8] This is achieved by incubating a fixed amount of the receptor preparation with increasing concentrations of the radioligand.[7]
Competition (or Inhibition) Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound for a receptor.[1][9] This is accomplished by measuring the ability of increasing concentrations of the test compound to inhibit the binding of a fixed concentration of a specific radioligand.[1][9]
A critical component of any binding assay is the determination of non-specific binding , which is the binding of the radioligand to non-receptor components.[10] This is typically measured in the presence of a high concentration of an unlabeled ligand that saturates the specific receptor sites, allowing only the non-specific binding to be quantified.[10] Specific binding is then calculated by subtracting the non-specific binding from the total binding.[10]
Radioligand Selection: The Key to Specificity
The choice of radioligand is paramount for the successful and specific characterization of σ1R and σ2R.
Historically used for σ2R assays in the presence of a σ1R masking agent.[1][11]
The use of masking agents with [³H]-DTG is now highly debated due to potential for inaccurate results.[11]
[¹²⁵I]-RHM-4
σ2R selective
High affinity for σ2R
Emerging as a superior alternative to [³H]-DTG for σ2R binding studies.[12][13]
Offers high affinity and selectivity, obviating the need for a masking agent.[12][13]
Experimental Protocols
Preparation of Membrane Homogenates
A common source of sigma receptors for binding assays is tissue homogenates, particularly from guinea pig liver for σ1R due to its high expression levels.[1] Cell lines expressing one or both receptors are also widely used.[11]
Protocol for Membrane Preparation from Tissue (e.g., Guinea Pig Liver):
Excise the tissue and place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Mince the tissue and homogenize using a Polytron or similar homogenizer.
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
Collect the supernatant and centrifuge at a high speed (e.g., 20,000 - 40,000 x g for 20-30 minutes at 4°C) to pellet the membranes.
Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step to wash the membranes.
Resuspend the final pellet in a suitable assay buffer or a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[14]
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[14]
Sigma-1 Receptor Binding Assays
Objective: To determine the Kd and Bmax for [³H]-(+)-Pentazocine at the σ1R.
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
Scintillation vials and scintillation cocktail
Filtration apparatus (cell harvester)
Liquid scintillation counter
Procedure:
Prepare serial dilutions of [³H]-(+)-Pentazocine in assay buffer to achieve a range of final concentrations (e.g., 0.1 to 30 nM).
In a 96-well plate, set up triplicate wells for each concentration of the radioligand for both total and non-specific binding.
For total binding wells, add assay buffer.
For non-specific binding wells, add a high concentration of unlabeled haloperidol (e.g., 10 µM final concentration).
Add the membrane preparation to each well (typically 50-150 µg of protein per well). The optimal amount should be determined empirically.[1]
Add the corresponding dilution of [³H]-(+)-Pentazocine to each well to initiate the binding reaction. The final assay volume is typically 100-250 µL.[11][14]
Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 90-120 minutes).[1][12]
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[14]
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate overnight.
Count the radioactivity in a liquid scintillation counter.
Analyze the data using non-linear regression analysis (e.g., using GraphPad Prism) to determine Kd and Bmax.
Objective: To determine the Ki of a test compound for the σ1R.
Procedure:
Prepare serial dilutions of the unlabeled test compound.
Set up the assay in a 96-well plate with wells for total binding, non-specific binding, and for each concentration of the test compound.
Add a single, fixed concentration of [³H]-(+)-Pentazocine to all wells (typically at a concentration close to its Kd).[1]
For total binding, add assay buffer. For non-specific binding, add a high concentration of unlabeled haloperidol.
Add the serial dilutions of the test compound to the appropriate wells.
Add the membrane preparation to all wells.
Incubate, filter, and count as described in the saturation assay protocol.
Analyze the data using non-linear regression to obtain the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Sigma-2 Receptor Binding Assays: A Fork in the Road
The characterization of σ2R has been historically challenging due to the lack of a highly selective radioligand.
This method utilizes the non-selective ligand [³H]-DTG and aims to isolate σ2R binding by "masking" the σ1R sites with a selective, unlabeled σ1R ligand like (+)-pentazocine.[1]
Critical Considerations and Caveats:
Recent studies have highlighted significant flaws in this approach.[11] The masking agent, (+)-pentazocine, can compete with [³H]-DTG at the σ2R at the concentrations typically used for masking.[11] Furthermore, [³H]-DTG can displace the masking agent from the σ1R, leading to an overestimation of σ2R density.[11] Therefore, this method should be used with extreme caution and the results interpreted with a high degree of skepticism.
Procedure (for historical context):
The protocol is similar to the σ1R assays, with the key difference being the addition of a fixed concentration of unlabeled (+)-pentazocine (e.g., 100 nM to 1 µM) to all wells (except for those determining total sigma binding without a mask).[1][11]
The development of selective σ2R radioligands, such as [¹²⁵I]-RHM-4, represents a significant advancement.[12][13] These ligands allow for the direct and more accurate characterization of σ2R without the confounding effects of masking agents.
Saturation and Competition Assays for σ2R using [¹²⁵I]-RHM-4:
The protocols for saturation and competition assays using [¹²⁵I]-RHM-4 are analogous to those described for the σ1R using [³H]-(+)-pentazocine. The key differences will be the specific activity of the radioligand (which will be higher for an ¹²⁵I-labeled ligand) and potentially different optimal incubation times and temperatures, which should be empirically determined.
Visualizing the Workflow
Caption: A generalized workflow for conducting radioligand binding assays.
Distinguishing Sigma-1 vs. Sigma-2 Binding: A Logical Framework
Caption: A decision-making framework for the selective study of Sigma-1 and Sigma-2 receptors.
Troubleshooting and Best Practices
High Non-Specific Binding: This can be due to the hydrophobicity of the radioligand.[10] To mitigate this, consider adding bovine serum albumin (BSA) to the assay buffer, using filter plates pre-treated with PEI, and ensuring rapid and efficient washing steps.
Low Specific Binding: This could be due to low receptor expression, inactive receptor preparations, or degradation of the radioligand. Ensure the use of fresh, properly stored membrane preparations and verify the radiochemical purity of your ligand.
Inconsistent Results: Ensure thorough mixing of all reagents, precise pipetting, and consistent incubation times and temperatures.
Radioligand Depletion: If a significant fraction (>10%) of the radioligand binds to the receptor, it can affect the accuracy of the determined affinity constants.[8] If this cannot be avoided by reducing the amount of receptor preparation, the data analysis should account for this depletion.[8]
Conclusion and Future Perspectives
Radioligand binding assays are indispensable tools for the pharmacological characterization of Sigma-1 and Sigma-2 receptors. The use of selective radioligands, such as [³H]-(+)-pentazocine for σ1R and newer agents like [¹²⁵I]-RHM-4 for σ2R, is crucial for obtaining accurate and reproducible data. While traditional methods for studying σ2R using non-selective ligands and masking agents have been instrumental in the past, their limitations are now well-documented, and a shift towards more selective tools is strongly recommended. As research continues to unravel the complexities of sigma receptor biology, the development of even more specific and versatile probes, including fluorescent ligands, will further enhance our ability to study these important drug targets.[5]
References
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
Abbas, H., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 309. [Link]
Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]
Wang, Y., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 16053. [Link]
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2759–2763. [Link]
Radiology Key. (2016, November 9). PET Imaging of Sigma1 Receptors. [Link]
Wang, Y., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. MDPI. [Link]
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]
Di Martino, E., et al. (2023). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International Journal of Molecular Sciences, 24(7), 6301. [Link]
Lindsley, C. W., et al. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual. [Link]
Current development of sigma-2 receptor radioligands as potential tumor imaging agents. (2021). PubMed. [Link]
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]
Cai, W., & Chen, X. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol Exchange. [Link]
Wang, Y., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. PMC. [Link]
Wang, J., et al. (2024). Novel 18F-Labeled Benzimidazolone-Based Radioligands as Highly Selective Sigma-2 Receptor Probes for Tumor Imaging. Journal of Medicinal Chemistry. [Link]
A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. (2025). MDPI. [Link]
Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology. [Link]
Application Note: In Vivo Behavioral Screening of Benzylpiperidine Derivatives for Antipsychotic Activity
Introduction & Pharmacological Rationale[1][2][3][4][5][6] The benzylpiperidine moiety is a privileged scaffold in neuropsychopharmacology. While historically associated with acetylcholinesterase inhibitors (e.g., Donepe...
The benzylpiperidine moiety is a privileged scaffold in neuropsychopharmacology. While historically associated with acetylcholinesterase inhibitors (e.g., Donepezil), recent medicinal chemistry has repurposed this structure to develop Sigma-1 receptor (
R) antagonists and dual /D2 modulators .
Unlike traditional butyrophenones (e.g., haloperidol) that rely on potent D2 blockade—often causing extrapyramidal symptoms (EPS)—benzylpiperidine derivatives offer a pathway to "atypical" antipsychotic profiles. They modulate dopaminergic transmission via
chaperone proteins and NMDA receptor interactions, potentially treating negative symptoms and cognitive deficits where traditional agents fail.
Scope of this Guide
This application note details the in vivo screening battery required to validate benzylpiperidine candidates. The protocol prioritizes the differentiation of these compounds from varying classes of antipsychotics by assessing:
Efficacy: Reversal of hyperdopaminergic states (Positive Symptoms).
Sensorimotor Gating: Restoration of Prepulse Inhibition (Cognitive/Attention).
Safety: Absence of Catalepsy (EPS Liability).
Mechanism of Action & Screening Logic
The following diagram illustrates the theoretical framework for screening benzylpiperidines. The goal is to identify compounds that inhibit hyperlocomotion without inducing catalepsy, a profile often mediated by balanced
/D2 affinity.
Figure 1: Pharmacological logic. Benzylpiperidines target Sigma-1 to modulate dopamine/glutamate without the heavy nigrostriatal blockade that causes catalepsy.
This test is the "gold standard" for detecting antipsychotic activity. Psychostimulants like amphetamine increase synaptic dopamine, mimicking the positive symptoms of schizophrenia (agitation, hallucinations).
Subject: Male C57BL/6J mice or Wistar rats (n=8-10 per group).
Positive Control: Haloperidol (0.5 mg/kg) or Clozapine (2.0 mg/kg).
Workflow:
Acclimatization (Day 1-2): Place animals in the Open Field (OF) arena (40x40cm) for 30 mins to reduce novelty-induced stress.
Drug Administration (Test Day):
T-60 min: Inject Test Compound (Benzylpiperidine derivative) or Vehicle (i.p. or p.o.).
T-30 min: Place animal in OF arena for baseline recording.
T0: Inject d-Amphetamine (i.p.).
Data Acquisition: Record locomotor activity (total distance traveled, velocity) for 60–90 minutes post-amphetamine injection using video tracking software (e.g., EthoVision, AnyMaze).
Validation Criteria:
Vehicle+Amphetamine group must show >200% increase in locomotion vs. baseline.
Test compound must significantly attenuate this increase (p < 0.05).
Protocol B: Prepulse Inhibition (PPI) of Acoustic Startle (Cognitive/Gating)
Schizophrenia patients fail to filter sensory information (sensorimotor gating deficits).[1][2][3] PPI measures the suppression of the startle reflex when a loud pulse is preceded by a weak "prepulse."[1][3][4][5] Benzylpiperidines acting on Sigma-1 receptors are particularly effective here.
Equipment: Sound-attenuated startle chambers (e.g., San Diego Instruments).
Protocol C: The Bar Test for Catalepsy (Safety/EPS Liability)
This test ensures the benzylpiperidine derivative does not cause Parkinsonian-like rigidity (Catalepsy), a common failure point for D2-heavy compounds.
Apparatus: A horizontal bar (0.5 cm diameter) elevated 4 cm (mice) or 9 cm (rats) above the surface.
Method:
Dosing: Administer Test Compound.
Testing Intervals: Assess at 30, 60, 120, and 240 minutes post-dose.
Procedure: Gently place the animal's forepaws on the bar.
Measurement: Record the latency (time) to remove the paws.
Cut-off: 60 seconds (Mice), 180 seconds (Rats).
Note: A latency >30s is considered cataleptic.
Interpretation:
Haloperidol (Control): Will induce high latency (>100s).
Ideal Benzylpiperidine: Should show latency comparable to Vehicle (<10s), indicating low EPS liability.
Data Analysis & Expected Results
The following table summarizes the expected profile of a successful benzylpiperidine antipsychotic candidate compared to standard classes.
Parameter
Vehicle (Control)
Typical (Haloperidol)
Atypical (Clozapine)
Novel Benzylpiperidine
Hyperlocomotion (Amph)
High (100%)
Blocked (10-20%)
Blocked (20-30%)
Blocked (20-40%)
PPI (Gating)
Low (Deficit)
No Improvement
Restored
Significantly Restored
Catalepsy (Bar Test)
None (<5s)
Severe (>100s)
Low (<10s)
None/Low (<10s)
Receptor Profile
N/A
High D2 Affinity
Multi-target (5-HT/D2)
High , Low/Mod D2
Statistical Treatment
Locomotion: Two-way ANOVA (Time x Treatment) followed by Bonferroni post-hoc.
PPI: One-way ANOVA on %PPI values.
Catalepsy: Kruskal-Wallis test (non-parametric) due to cutoff ceilings.
Experimental Workflow Diagram
Figure 2: Screening workflow. Compounds must pass efficacy (Phase 1) before advanced safety/cognitive testing (Phase 2).
References
Mechanisms of Benzylpiperidines
Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine derivatives as potent sigma ligands. (2005).[6] Journal of Medicinal Chemistry.
Technical Support Center: N-Benzylation of 4-Arylpiperidines
Welcome to the technical support center for the N-benzylation of 4-arylpiperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the N-benzylation of 4-arylpiperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their work. The 4-arylpiperidine motif is a privileged scaffold in numerous FDA-approved drugs, and its N-benzylation is a key step in synthesizing a vast array of pharmacologically active molecules.[1]
However, what appears to be a straightforward SN2 reaction can be fraught with challenges, from low yields to problematic side reactions and purification difficulties.[2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these challenges and improve the yield, purity, and reproducibility of your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the N-benzylation of 4-arylpiperidines in a practical question-and-answer format.
Problem 1: Low or Stagnant Reaction Yield
Question: My N-benzylation reaction is giving me a low yield, or it stalls before all the starting material is consumed. What are the likely causes and how can I fix it?
Answer: Low or incomplete conversion is the most frequent issue and can stem from several factors related to the reaction's core components: the base, the solvent, and the electrophile.
Causality & Explanation: The N-benzylation of a secondary amine like 4-arylpiperidine is typically an SN2 reaction. The amine's lone pair acts as a nucleophile, attacking the benzylic carbon of the benzyl halide. A base is required to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction.[3] If this acid is not neutralized, it protonates the starting amine, forming an unreactive ammonium salt and effectively shutting down the reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues.
Solutions:
Evaluate the Base:
Stoichiometry: Ensure you are using at least a stoichiometric amount of base, and preferably a slight excess (1.5–2.5 equivalents). This ensures rapid and complete neutralization of the acid byproduct.
Base Strength & Solubility: A common issue is the use of a base that is not strong enough or is poorly soluble in the reaction solvent.[2] While potassium carbonate (K₂CO₃) is widely used, it has limited solubility in solvents like acetonitrile (ACN).[2][4] Switching to a more soluble and often more effective base like cesium carbonate (Cs₂CO₃) can dramatically accelerate the reaction. Organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) are also effective options.[4]
Assess the Solvent System:
Polarity: SN2 reactions are favored by polar aprotic solvents, which can stabilize the transition state. If you are using a less polar solvent like acetone or THF, consider switching to DMF, DMSO, or ACN.[2][5][6]
Phase-Transfer Catalysis (PTC): If you are using an inorganic base (like K₂CO₃) with a non-polar solvent (like toluene), the reaction is likely happening at the solid-liquid interface, which can be very slow. Adding a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can shuttle the base into the organic phase, significantly increasing the reaction rate.[7][8][9] This approach is often greener as it allows the use of less hazardous solvents.[7]
Check Reagent Reactivity:
Leaving Group: The reactivity of the benzylating agent follows the trend I > Br > Cl. If your reaction with benzyl chloride is sluggish, switching to benzyl bromide will provide a significant rate enhancement.
Reagent Quality: Benzyl halides can degrade over time. Ensure you are using a fresh or properly stored bottle.
Problem 2: Formation of a Quaternary Ammonium Salt (Over-Alkylation)
Question: I am seeing a significant amount of a new, more polar spot by TLC, which I suspect is the N,N-dibenzylated quaternary salt. How can I prevent this side reaction?
Answer: Over-alkylation is a classic problem when alkylating amines.[10] The N-benzylated product is itself a nucleophile and can react with another molecule of benzyl halide to form a quaternary ammonium salt.
Causality & Explanation: The product, an N-benzyl-4-arylpiperidine, is a tertiary amine. While it is more sterically hindered than the starting secondary amine, it can still be nucleophilic enough to compete for the benzylating agent.[10] This problem is exacerbated by high concentrations of the benzylating agent and prolonged reaction times.
Reaction Pathway: Desired Product vs. Side Product
Caption: Competing reaction pathways leading to the desired product and the over-alkylated side product.
Solutions:
Control Stoichiometry: Use the 4-arylpiperidine as the limiting reagent and add the benzyl halide slowly (e.g., via syringe pump) to a solution of the amine and base.[4] This keeps the concentration of the benzylating agent low at any given moment, favoring the reaction with the more nucleophilic secondary amine starting material. Using a slight excess (1.05-1.1 equivalents) of the piperidine can also help consume all the benzyl halide.
Monitor the Reaction Closely: Track the reaction progress by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately to prevent further reaction with the product.
Lower the Temperature: Running the reaction at a lower temperature (e.g., room temperature instead of reflux) will decrease the rate of both reactions, but it may disproportionately slow the less favorable over-alkylation reaction.
Problem 3: Difficult Work-up and Purification
Question: My product is difficult to isolate. I'm having issues with emulsions during extraction, or the product is hard to separate from the remaining starting material or side products.
Answer: Purification challenges often arise from the basic nature of the amine products and the choice of reagents.
Solutions:
Aqueous Work-up:
Emulsions: If using a polar aprotic solvent like DMF or DMSO, most of it must be removed under vacuum before attempting an aqueous extraction. Diluting the reaction mixture with a large volume of water and extracting with a less polar solvent like ethyl acetate or dichloromethane can help. If emulsions persist, adding brine (saturated NaCl solution) can help break them.
Removing Excess Base: If an organic base like DIPEA or Et₃N was used, perform an acidic wash (e.g., with 1M HCl or saturated NH₄Cl) to protonate and extract the excess base into the aqueous layer. Be aware that your product will also be protonated and may partition into the aqueous layer. You must then re-basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract to recover your product.[11]
Chromatography:
Tailing: Amines are notorious for tailing on silica gel columns. To prevent this, add a small amount of a basic modifier to your eluent system. A common choice is 1-2% triethylamine or a few drops of ammonium hydroxide in your mobile phase (e.g., Ethyl Acetate/Hexanes + 1% Et₃N). This deactivates the acidic silanol groups on the silica surface.
Separation: If the Rf values of your starting material and product are very close, try a different solvent system. Switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can often improve separation.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose set of conditions to start with?
A good starting point for a robust N-benzylation is to use 1.0 equivalent of the 4-arylpiperidine, 1.1 equivalents of benzyl bromide, and 2.0 equivalents of K₂CO₃ in anhydrous ACN or DMF at room temperature to 50 °C .[4][12][13] Monitor by TLC until the starting material is consumed. This combination is effective for a wide range of substrates.
Q2: Are there alternative methods to direct alkylation with benzyl halides?
Yes. If direct alkylation fails or gives low yields, reductive amination is an excellent alternative.[10] This two-step, one-pot process involves reacting the 4-arylpiperidine with benzaldehyde to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method completely avoids the possibility of over-alkylation.[14][15] Another advanced method is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses benzyl alcohol as the alkylating agent with a transition metal catalyst.[16][17][18][19] This is a greener approach as the only byproduct is water.[16]
Q3: How do electron-donating or withdrawing groups on the 4-aryl ring affect the reaction?
The electronic nature of the 4-aryl substituent has a minimal effect on the nucleophilicity of the distant piperidine nitrogen. However, substituents on the benzyl halide can have a significant impact. Electron-withdrawing groups on the benzyl ring will accelerate the SN2 reaction by making the benzylic carbon more electrophilic, while electron-donating groups will slow it down.
Q4: Can I use benzyl alcohol directly instead of a benzyl halide?
Directly using benzyl alcohol under standard SN2 conditions is generally not feasible as the hydroxyl group is a poor leaving group. However, as mentioned in Q2, specialized catalytic "borrowing hydrogen" methods can effectively use alcohols as alkylating agents.[16][17][18] These reactions often require transition metal catalysts (e.g., based on Ni, Mn, or precious metals) and higher temperatures.[14][18][19]
Data Summary Tables
Table 1: Comparison of Common Bases for N-Benzylation
Base
Formula
pKa (Conjugate Acid)
Typical Solvent(s)
Key Characteristics
Potassium Carbonate
K₂CO₃
~10.3
ACN, DMF, Acetone
Inexpensive, common, but can have low solubility.[2][4]
Cesium Carbonate
Cs₂CO₃
~10.3
ACN, DMF, THF
Higher solubility and reactivity than K₂CO₃; often improves yields for difficult substrates.[10]
Triethylamine
Et₃N
~10.7
DCM, ACN, Toluene
Soluble organic base; easy to remove in vacuo.
DIPEA
(i-Pr)₂NEt
~11.0
DCM, ACN, DMF
Sterically hindered, non-nucleophilic base; good for preventing side reactions.[4]
Sodium Hydride
NaH
~36
THF, DMF
Very strong, non-nucleophilic base; requires strictly anhydrous conditions.[4][20]
Table 2: Influence of Solvent on SN2 N-Alkylation Reactions
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Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC. (n.d.).
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Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC. (n.d.).
Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations | The Journal of Organic Chemistry - ACS Publications. (2016, October 25).
US4081450A - 1,3,4-Trisubstituted-4-arylpiperidines and their preparation - Google Patents. (n.d.).
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025, August 18).
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (2025, May 4).
Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC. (n.d.).
Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines - PubMed. (2001, February 9).
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Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16).
Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed. (2007, April 12).
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - ACS Publications. (2024, June 13).
CN101817779A - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof - Google Patents. (n.d.).
Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchGate. (2025, August 10).
Solvent effects in the reaction between piperazine and benzyl bromide - Indian Academy of Sciences. (n.d.).
Direct Alkylative Reductive Amination using 1-Allylsilatrane - ChemRxiv. (n.d.).
The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide - MDPI. (2015, June 25).
Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate. (n.d.).
synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.).
Solvent-induced polymorphism in dipodal N-donor ligands containing a biphenyl core. (n.d.).
Scheme of the N-benzylation reaction. The desired secondary amine is... - ResearchGate. (n.d.).
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020, September 30).
TBAF-Assisted Copper-Catalyzed N-Arylation and Benzylation of Benzazoles with Aryl and Benzyl Halides under the Ligand/Base/Solvent-Free Conditions | Request PDF - ResearchGate. (2025, July 1).
Optimizing reductive amination conditions for benzylpiperidines
Welcome to the Benzylpiperidine Synthesis Support Hub. Ticket #BP-2026-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Reductive Amination Conditions for Benzylpiperidines Intr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Benzylpiperidine Synthesis Support Hub.
Ticket #BP-2026-OPTStatus: Open
Assigned Specialist: Senior Application Scientist
Subject: Optimization of Reductive Amination Conditions for Benzylpiperidines
Introduction: The Architecture of Success
You are likely synthesizing N-benzylpiperidines (common pharmacophores in acetylcholinesterase inhibitors like Donepezil or sigma receptor ligands). This reaction involves the condensation of a piperidine derivative (secondary amine) with a benzaldehyde derivative, or conversely, a benzylamine with a piperidone.
While theoretically simple, this reaction frequently stalls due to steric hindrance at the piperidine nitrogen or electronic deactivation of the benzaldehyde. This guide treats your chemical reaction as a configurable system. We will optimize the "hardware" (reagents) and "software" (protocols) to ensure high throughput (yield) and low latency (reaction time).
Module 1: System Configuration (Reagent Selection)
Choosing the correct reducing agent is the single most critical variable. Do not default to Sodium Borohydride (
Figure 1: Decision Matrix for selecting the optimal reductive amination system based on substrate sterics and electronics.
Module 2: Standard Operating Procedures (Protocols)
Protocol A: The "STAB" Method (Standard)
Best for: Unhindered benzaldehydes reacting with piperidines.
The Mechanism:
Sodium triacetoxyborohydride (STAB) is sterically bulky and electron-deficient. It coordinates poorly with the oxygen of the aldehyde (preventing direct reduction to alcohol) but coordinates well with the nitrogen of the iminium ion, facilitating selective reduction [1].
Workflow:
Complexation: Dissolve piperidine (1.0 equiv) and benzaldehyde derivative (1.1 equiv) in 1,2-Dichloroethane (DCE).
Note: DCE is superior to DCM for solubility and reaction rate, but DCM is an acceptable alternative.
Activation (Optional): If the reaction is sluggish, add Acetic Acid (AcOH, 1.0 equiv). This protonates the intermediate carbinolamine, accelerating water loss to form the iminium ion.
Reduction: Add STAB (1.4 – 1.6 equiv) in one portion.
Critical: Do not dissolve STAB in methanol; it will decompose. Use the reaction solvent.[1][4][5]
Runtime: Stir at Room Temperature (RT) for 2–16 hours. Monitor via TLC/LCMS.
Termination: Quench with saturated aqueous
.
Protocol B: The "Titanium" Method (Dehydrative)
Best for: Hindered ketones (e.g., N-substituted-4-piperidones) or electron-deficient anilines.
The Logic:
Titanium(IV) isopropoxide acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium toward the imine) [2].[6]
Workflow:
Dehydration: Mix amine (1.0 equiv) and ketone/aldehyde (1.0 equiv) in neat
(2.0 equiv).
Safety: Handle under Argon/Nitrogen.
Incubation: Stir for 1 hour at RT (or 40-60°C for extremely hindered substrates) to ensure complete imine formation.
Dilution: Dilute carefully with dry Ethanol or THF.
Reduction: Add
(1.5 equiv) carefully (exothermic).
Why Borohydride? Once the imine is "locked" by Titanium, the cheaper/stronger
is safe to use without risking direct reduction of the ketone.
Module 3: Troubleshooting & FAQs
Q: My LCMS shows a peak M+2 mass units higher than the product. What is it?A: You have "Over-Reduction" (Formation of Benzyl Alcohol).
Cause: The reducing agent reduced the aldehyde before it could condense with the piperidine.
Fix:
Switch to Protocol A (STAB). It is less likely to reduce aldehydes than
or .
Sequential Addition: Stir the aldehyde and piperidine for 30-60 minutes before adding the reducing agent. This allows the imine equilibrium to establish first.
Q: The reaction is stuck at the intermediate imine (or I see hydrolyzed aldehyde on workup).A: The imine is not reducing, or the equilibrium is unfavorable.
Cause: Steric bulk around the nitrogen is preventing the hydride attack.
Fix:
Add Acid: Ensure 1 equiv of Acetic Acid is present to protonate the imine (forming the more electrophilic iminium ion).
Heat: If using STAB, you can gently heat to 40°C, though decomposition accelerates.
Switch to Protocol B: The Titanium complex is often more reactive toward reduction.
Q: I have a massive emulsion during workup. I can't separate the layers.A: You have Boron-Amine complexes.
Cause: Boron salts form sticky complexes with amines and amphiphilic intermediates.
Fix:
Basic Quench: Instead of just bicarbonate, use 1M NaOH to adjust pH to >10. This breaks the Boron-Nitrogen bond.
Rochelle's Salt: If using Protocol B (Titanium), a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) is mandatory. Stir vigorously for 1 hour until two clear layers form. The tartrate chelates the Titanium/Aluminum salts.
Q: Can I use Methanol as a solvent for STAB?A: NO.
Reason: STAB reacts with methanol to form trimethyl borate and acetic acid, destroying the reagent rapidly.
Correction: Use DCE, DCM, or THF. If you must use solubility enhancers, use minimal amounts of DMF.
Module 4: Pathway Visualization
Understanding the mechanistic pathway allows you to pinpoint exactly where your synthesis is failing.
Figure 2: Mechanistic pathway showing the critical competition between imine formation and direct aldehyde reduction.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][6][7][5][8][9][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][8][9][11] The Journal of Organic Chemistry, 61(11), 3849–3862.
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2][6][13] The Journal of Organic Chemistry, 55(8), 2552–2554.[6]
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[6][9][11] Journal of the American Chemical Society, 93(12), 2897–2904.
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-benzyl-4-(2-methoxyphenyl)piperidine
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, s...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, offering profound insights into molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-benzyl-4-(2-methoxyphenyl)piperidine, a compound of interest in medicinal chemistry. By dissecting its spectral features and comparing them with structurally related analogs, we aim to equip researchers with the expertise to confidently interpret similar complex spectra.
The Structural Significance of 1-benzyl-4-(2-methoxyphenyl)piperidine
The molecule 1-benzyl-4-(2-methoxyphenyl)piperidine incorporates three key structural motifs: a piperidine ring, a benzyl group, and a 2-methoxyphenyl substituent. Each of these components contributes a unique set of signals to the ¹H NMR spectrum, and their electronic and spatial interplay dictates the precise chemical shifts and coupling patterns observed. Understanding these individual contributions is the first step toward a comprehensive spectral assignment.
Deconstructing the ¹H NMR Spectrum: A Peak-by-Peak Analysis
While an experimental spectrum for the title compound is not publicly available, a theoretical spectrum can be constructed based on established chemical shift principles and data from analogous structures. This predictive approach is a powerful tool in structural verification.
Expected Chemical Shift Regions:
Proton Type
Expected Chemical Shift (ppm)
Rationale
Aromatic Protons (Benzyl & Methoxyphenyl)
6.8 - 7.5
Protons on an aromatic ring are deshielded due to the ring current effect, typically appearing in this downfield region.[1]
Methoxy Protons (-OCH₃)
~3.8
The electronegative oxygen atom deshields the methyl protons, shifting them downfield.
Benzylic Protons (-CH₂-Ph)
~3.5
These protons are adjacent to the aromatic ring and the nitrogen atom, leading to a downfield shift.[1]
Piperidine Ring Protons
1.5 - 3.2
Protons on a saturated heterocyclic ring exhibit a wide range of chemical shifts depending on their proximity to heteroatoms and their axial/equatorial orientation.
A Comparative Spectral Analysis: Unraveling Substituent Effects
To appreciate the nuances of the ¹H NMR spectrum of 1-benzyl-4-(2-methoxyphenyl)piperidine, a comparison with simpler, related molecules is instructive.
1-Benzylpiperidine: Isolating the Benzyl Group's Influence
The ¹H NMR spectrum of 1-benzylpiperidine provides a baseline for understanding the signals from the N-benzyl and piperidine moieties.
Benzylic Protons: In 1-benzylpiperidine, the benzylic methylene protons typically appear as a singlet around 3.5 ppm.[2]
Piperidine Protons: The piperidine ring protons in the absence of a C4-substituent will show a more simplified pattern, with the α-protons (adjacent to the nitrogen) appearing further downfield (around 2.4 ppm) than the β- and γ-protons (around 1.4-1.6 ppm).[2]
4-Phenylpiperidine: The Impact of a C4-Aryl Substituent
Introducing a phenyl group at the 4-position of the piperidine ring significantly alters the chemical environment of the ring protons.
Piperidine Protons: In 4-phenylpiperidine, the proton at C4 (the methine proton) will be shifted downfield due to the anisotropic effect of the adjacent aromatic ring. The axial and equatorial protons at C2, C3, C5, and C6 will also exhibit distinct chemical shifts due to the conformational rigidity imposed by the bulky phenyl group.[3]
1-benzyl-4-(2-methoxyphenyl)piperidine: The Complete Picture
By combining the structural features of the above analogs, we can predict the key spectral characteristics of the target molecule:
Benzylic Protons: The benzylic protons are expected to appear as a singlet around 3.5 ppm, similar to 1-benzylpiperidine.
Aromatic Protons: The spectrum will display a complex multiplet pattern in the aromatic region (6.8-7.5 ppm) arising from the five protons of the benzyl group and the four protons of the 2-methoxyphenyl group.
Methoxy Protons: A sharp singlet corresponding to the three methoxy protons will be observed around 3.8 ppm.
Piperidine Protons: This will be the most complex region of the spectrum. The C4-proton will be a multiplet, and the protons on C2, C3, C5, and C6 will likely show complex splitting patterns due to both geminal and vicinal coupling, as well as the influence of the two bulky substituents. The protons α to the nitrogen (C2 and C6) will be the most downfield of the piperidine ring protons.
Table 1: Comparative ¹H NMR Chemical Shift Data (Predicted/Reported, in ppm)
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
For researchers aiming to acquire experimental data, the following protocol outlines the key steps for obtaining a high-resolution ¹H NMR spectrum.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of the solid 1-benzyl-4-(2-methoxyphenyl)piperidine.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[4]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.[5]
Instrument Setup:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
Data Acquisition:
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).
Apply a 90° pulse to excite the protons.
Acquire the Free Induction Decay (FID) signal. The number of scans will depend on the sample concentration; more scans will improve the signal-to-noise ratio.
Process the FID using a Fourier transform to obtain the frequency-domain spectrum.
Data Analysis:
Phase the spectrum to ensure all peaks are in the absorptive mode.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate the peaks to determine the relative number of protons contributing to each signal.
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
Visualizing Molecular Connectivity and Spectral Assignment
The following diagram illustrates the structure of 1-benzyl-4-(2-methoxyphenyl)piperidine and the expected regions for its proton signals in the ¹H NMR spectrum.
Mass Spectrometry Fragmentation Pattern of Benzylpiperidine Derivatives: A Technical Comparison Guide
Executive Summary Benzylpiperidine derivatives represent a critical scaffold in pharmacology, serving as the backbone for diverse agents ranging from acetylcholinesterase inhibitors (e.g., Donepezil) to novel psychoactiv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzylpiperidine derivatives represent a critical scaffold in pharmacology, serving as the backbone for diverse agents ranging from acetylcholinesterase inhibitors (e.g., Donepezil) to novel psychoactive substances. Structural elucidation of these isomers—specifically distinguishing between N-benzyl (1-benzyl) and C-benzyl (2-, 3-, or 4-benzyl) variants—presents a unique analytical challenge due to their isobaric nature (
Da).
This guide provides a definitive mechanistic comparison of their mass spectrometry (MS) fragmentation patterns. By synthesizing electron ionization (EI) energetics with soft ionization (ESI-MS/MS) pathways, we establish that charge localization dictates the fragmentation hierarchy: N-benzyl derivatives are dominated by benzylic cleavage (tropylium formation), while C-benzyl derivatives are governed by ring alpha-cleavage .
Mechanistic Fragmentation Pathways[1][2][3][4]
The "Tropylium Highway": N-Benzylpiperidine (1-Benzyl)
In N-benzylpiperidine, the nitrogen lone pair is directly adjacent to the benzylic carbon. Under Electron Ionization (70 eV), the radical cation primarily undergoes homolytic cleavage at the N-C bond.
Mechanism: The ionization energy is initially absorbed by the nitrogen lone pair. However, the formation of the resonance-stabilized tropylium ion (
, m/z 91) is thermodynamically favored over the formation of the piperidinyl radical cation.
Diagnostic Peak: The spectrum is overwhelmingly dominated by m/z 91 (Base Peak).
Secondary Ions:
m/z 174 ([M-H]⁺): Loss of an alpha-hydrogen (favored in amine radical cations).
m/z 98: The piperidine radical cation formed if the charge remains on the nitrogen fragment (less abundant).
The "Alpha-Cleavage" Rule: C-Benzylpiperidines
For ring-substituted isomers (2-, 3-, and 4-benzylpiperidine), the benzyl group is removed from the nitrogen atom. The fragmentation is driven by the Stevenson’s Rule and Alpha-Cleavage , where the bond adjacent to the heteroatom breaks to stabilize the radical on the nitrogen.[1]
2-Benzylpiperidine (Ortho-substitution)
Mechanism: The benzyl group is located at the
-carbon. Alpha-cleavage preferentially eliminates the largest substituent to form a stable iminium ion.[1]
Pathway: Loss of the benzyl radical (
) generates the dehydropiperidinium ion.
Diagnostic Peak:m/z 84 (
). This is the base peak and a definitive identifier for the 2-isomer.
4-Benzylpiperidine (Para-substitution)
Mechanism: The benzyl group is at the
-position, too distant to be lost via direct alpha-cleavage. The ring carbons at the -positions (C2 and C6) are unsubstituted ().
Pathway: The ring undergoes complex fragmentation, often involving ring opening and hydrogen transfer. A characteristic low-mass fragment is formed from the unsubstituted amine backbone.
Diagnostic Peak:m/z 30 (
) or m/z 56 (tetrahydropyridine fragment). The molecular ion (m/z 175) is often more prominent here than in the 2-isomer, but m/z 91 is present (due to remote benzyl cleavage) though typically not the base peak compared to N-benzyl.
Comparative Data Analysis
The following table summarizes the spectral fingerprints required for rapid identification.
Feature
1-Benzylpiperidine (N-Substituted)
2-Benzylpiperidine (C-Substituted)
4-Benzylpiperidine (C-Substituted)
Base Peak (100%)
m/z 91 (Tropylium)
m/z 84 (Iminium Ion)
m/z 30 or m/z 56
Molecular Ion (M⁺)
m/z 175 (Weak/Moderate)
m/z 175 (Weak)
m/z 175 (Moderate)
Key Mechanism
Benzylic C-N Cleavage
-Cleavage (Loss of Substituent)
Ring Fragmentation / H-Transfer
Diagnostic Loss
M - 91 (Neutral Piperidine loss)
M - 91 (Benzyl Radical loss)
M - 43 or Ring Opening
Differentiation
Highest m/z 91 intensity of all isomers.
Absence of m/z 91 as base peak ; strong m/z 84.
Prominent low mass ions (30, 56); m/z 91 present but competing.
Visualized Fragmentation Workflows
Diagram 1: N-Benzylpiperidine Fragmentation (The Tropylium Pathway)
Caption: Fragmentation of 1-benzylpiperidine is driven by the formation of the highly stable aromatic tropylium cation (m/z 91).
91 transition for all isomers. If observed in 2-benzyl, it indicates source fragmentation (in-source CID); lower the cone voltage.
References
National Institute of Standards and Technology (NIST). 1-Benzylpiperidine Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69.[2][5]
[Link]
National Institute of Standards and Technology (NIST). 4-Benzylpiperidine Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69.[2][5]
[Link]
Zins, E. L., et al. (2009).[6] Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry.[6]
[Link]
PubChem. 2-Benzylpiperidine Compound Summary. National Library of Medicine.
[Link]
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry: Amines and Benzenes.
[Link]
A Comparative Guide to the Crystal Structures of 4-(2-methoxyphenyl)piperidine Salts: An Investigative Approach in the Absence of Public Data
For researchers and professionals in drug development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The choice of a salt form can profoundly influence a drug candida...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The choice of a salt form can profoundly influence a drug candidate's solubility, stability, and bioavailability. The three-dimensional arrangement of molecules in a crystal lattice, the crystal structure, governs these macroscopic properties. This guide delves into the crystal structure data of 4-(2-methoxyphenyl)piperidine salts, a crucial aspect for its development.
A comprehensive search of the Cambridge Structural Database (CSD) and other public repositories reveals a notable scarcity of crystal structure data for salts of 4-(2-methoxyphenyl)piperidine[1]. However, extensive data exists for the closely related compound, 4-(2-methoxyphenyl)piperazine[2][3][4]. This guide will leverage data from this piperazine analogue to illustrate key principles of salt formation and crystal engineering. Furthermore, it will provide a detailed, field-proven protocol for researchers to determine the crystal structures of novel 4-(2-methoxyphenyl)piperidine salts.
The Influence of Counter-Ions on Crystal Packing: Lessons from a Piperazine Analogue
For instance, the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate reveals a complex network of hydrogen bonds. The protonated piperazinium cation and the 3,5-dinitrosalicylate anion are linked by a bifurcated N—H⋯O hydrogen bond[2][4]. The piperazine ring, in this salt, adopts a chair conformation[2][4]. The overall crystal structure features N—H⋯O and C—H⋯O hydrogen bond interactions, resulting in a sandwich-like arrangement[2][4].
In another example, the co-crystallization of N-(4-methoxyphenyl)piperazine with different benzoic acid derivatives resulted in salts where the ionic components and water molecules are linked by a combination of N—H···O and O—H···O hydrogen bonds to form infinite chains[5]. These examples underscore how the nature of the counter-ion dictates the supramolecular assembly in the solid state.
Experimental Protocol for the Determination of Crystal Structure
The following is a detailed methodology for the synthesis, crystallization, and structural elucidation of a novel 4-(2-methoxyphenyl)piperidine salt. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Part 1: Salt Synthesis
The synthesis of a 4-(2-methoxyphenyl)piperidine salt is typically achieved through a straightforward acid-base reaction.
Dissolution: Dissolve equimolar amounts of 4-(2-methoxyphenyl)piperidine and the chosen acid in a minimal amount of the selected anhydrous solvent at room temperature.
Reaction: Stir the solution for a predetermined period (e.g., 2-3 hours) to ensure complete reaction.
Isolation (if precipitation occurs): If the salt precipitates out of the solution, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Isolation (if no precipitation): If the salt remains in solution, it can be used directly for the crystallization step.
Causality Behind Experimental Choices: The choice of solvent is critical; it must dissolve the reactants but ideally have a lower solubility for the resulting salt to facilitate precipitation or controlled crystallization. Anhydrous conditions are preferred to prevent the formation of unwanted hydrates.
Part 2: Crystallization
The goal of crystallization is to grow single crystals of sufficient size and quality for X-ray diffraction analysis.
Methods:
Slow Evaporation:
Prepare a saturated solution of the 4-(2-methoxyphenyl)piperidine salt in a suitable solvent.
Filter the solution to remove any particulate matter.
Leave the filtered solution in a loosely covered vial in a vibration-free environment.
Allow the solvent to evaporate slowly over several days to weeks.
Vapor Diffusion:
Dissolve the salt in a solvent in which it is readily soluble (the "good" solvent).
Place this solution in a small, open vial.
Place the small vial inside a larger, sealed container that contains a solvent in which the salt is poorly soluble (the "bad" solvent).
The "bad" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the salt and promoting crystal growth.
Trustworthiness of the Protocol: The slow nature of these methods is key to obtaining high-quality crystals. Rapid precipitation often leads to the formation of polycrystalline powders, which are unsuitable for single-crystal X-ray diffraction.
Part 3: X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.
Procedure:
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the precise atomic coordinates of the molecule. The structural model is then refined to achieve the best fit with the experimental data.
Authoritative Grounding: The data obtained from X-ray crystallography can be deposited in the Cambridge Structural Database (CSD) for public access and verification by the scientific community.
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a 4-(2-methoxyphenyl)piperidine salt.
Caption: Workflow for Crystal Structure Determination.
Comparative Data Summary (Hypothetical)
In the event that crystal structures for different salts of 4-(2-methoxyphenyl)piperidine were determined, the data would be presented as follows for easy comparison:
Parameter
Hydrochloride Salt
Fumarate Salt
Maleate Salt
Crystal System
Orthorhombic
Monoclinic
Triclinic
Space Group
P2₁2₁2₁
P2₁/c
P-1
Unit Cell Dimensions (Å)
a=..., b=..., c=...
a=..., b=..., c=...
a=..., b=..., c=...
Unit Cell Volume (ų)
...
...
...
Density (calculated, g/cm³)
...
...
...
Key Hydrogen Bonds
N-H···Cl
N-H···O
N-H···O
This table would allow researchers to quickly assess the differences in the crystal packing of the various salt forms, providing a basis for selecting the optimal salt for further development.
Conclusion
While publicly available crystal structure data for 4-(2-methoxyphenyl)piperidine salts is currently limited, this guide provides a robust framework for researchers to obtain this critical information. By understanding the principles of salt formation, as illustrated by the piperazine analogue, and by following the detailed experimental protocol provided, scientists can successfully determine and analyze the crystal structures of novel 4-(2-methoxyphenyl)piperidine salts. This will enable the selection of the optimal solid form, a crucial step in the journey of a drug candidate from the laboratory to the clinic.
References
Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. National Center for Biotechnology Information. [Link]
Supramolecular characterisation of salts of 4-(2-methoxyphenyl) piperazin-1-ium and 4-phenylpiperazin-1-ium cations with simple-organic anions; a closer look at the binding energies of cation-anion pairs formed by charge-assisted (+)N− H⋅⋅⋅O(-) and (+)N− H⋅⋅⋅O hydrogen bonds. University of Kentucky X-Ray Crystallography Facility. [Link]
Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate... National Center for Biotechnology Information. [Link]
Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. ResearchGate. [Link]
Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium. ResearchGate. [Link]
Crystal structure of 4-(2-meth-oxy-phen-yl)piper-azin-1-ium 3,5-dintrosalicylate. PubMed. [Link]
Hydrogen-Bonded Chain of Rings Motif in N-(4-Methoxyphenyl)piperazin-1-ium Salts with Benzoate Anions: Supramolecular Assemblies and Their Energy Frameworks. MDPI. [Link]
Impurity Profiling of Donepezil Intermediates: A Comparative Guide to High-Resolution LC-MS/MS
Executive Summary The Product: High-Resolution Quadrupole Time-of-Flight LC-MS/MS (LC-Q-TOF). The Alternative: Traditional HPLC-UV (Pharmacopeial Methods) and Nominal Mass LC-MS (Triple Quadrupole).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Product: High-Resolution Quadrupole Time-of-Flight LC-MS/MS (LC-Q-TOF).
The Alternative: Traditional HPLC-UV (Pharmacopeial Methods) and Nominal Mass LC-MS (Triple Quadrupole).
The Verdict: While HPLC-UV remains the gold standard for routine Quality Control (QC) release, it is insufficient for the structural elucidation of unknown process-related impurities during Donepezil synthesis. High-Resolution LC-MS/MS is indispensable for identifying "silent" non-chromophoric intermediates and resolving isobaric species that co-elute in standard protocols.
The Challenge: Donepezil Synthesis & Impurity Genesis
Donepezil hydrochloride (Aricept) is a reversible acetylcholinesterase inhibitor.[1] Its synthesis typically involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde , followed by reduction.
The impurity profile is complex because the intermediates possess similar core structures (indanone and piperidine moieties) but vary slightly in oxidation state or substitution.
Critical Issue: Standard HPLC-UV methods (using C18 columns at pH 2-3) often fail to separate the des-benzyl intermediate from degradation products due to similar hydrophobicity.
Regulatory Context: ICH Q3A/Q3B guidelines mandate the identification of any impurity >0.10%. For genotoxic impurities (potential in alkylation steps), limits are even lower (ppm range).
The following diagram maps the standard synthesis pathway and points where critical intermediates/impurities diverge.
Figure 1: Synthesis pathway of Donepezil showing the origin of key process-related impurities.
Comparative Analysis: LC-Q-TOF vs. Alternatives
This section objectively compares the proposed High-Resolution MS workflow against standard industry alternatives.
Table 1: Performance Matrix
Feature
High-Res LC-MS/MS (Q-TOF)
Standard HPLC-UV (PDA)
Nominal Mass LC-MS (QQQ)
Primary Use
Structural Elucidation, Unknown ID
Routine QC, Quantitation of Knowns
Quantitation of Knowns (Trace)
Mass Accuracy
< 5 ppm (Exact Mass)
N/A
~1 Da (Unit Resolution)
Specificity
High (Resolves Isobars)
Low (Co-elution common)
Medium (MRM transitions)
Sensitivity
High (pg levels)
Moderate (ng levels)
Very High (fg levels)
Structural Info
Excellent (Fragment ions + Formula)
Poor (UV Spectra only)
Moderate (Fragment ions only)
Cost per Run
High
Low
Medium
Deep Dive: Why High-Resolution MS?
Exact Mass Determination:
Scenario: You detect an impurity at m/z 380.2.
Triple Quad: Tells you the mass is roughly 380.
Q-TOF: Gives m/z 380.2205. This allows you to calculate the elemental formula (C24H30NO3) with high confidence, distinguishing it from a potential oxidative degradant (e.g., C23H26N2O3) that might have the same nominal mass.
Fragmentation Analysis (MS/MS):
Donepezil fragments characteristically. The benzyl-piperidine moiety typically yields a specific fragment at m/z 91 (tropylium ion).
By performing MS/MS on the impurity, you can see if the modification is on the indanone ring (mass shift in the core fragment) or the benzyl group (loss of m/z 91).
This protocol is designed for the Agilent 6500 Series Q-TOF or Waters Xevo G2-XS , but is adaptable to other HRMS platforms.
A. Sample Preparation[2][3][4][5][6][7]
Solvent: Methanol:Water (90:10 v/v). Avoid phosphate buffers (non-volatile) which suppress MS ionization.
Concentration: Prepare Donepezil intermediate samples at 0.5 mg/mL.
Spiking: For validation, spike known impurities (if available) at 0.1% level relative to the main peak.
B. Chromatographic Conditions (UHPLC)
System: UHPLC (e.g., Waters ACQUITY or Agilent 1290 Infinity II).
Column:ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[2][3]
Why: The 1.7 µm particle size provides the peak capacity needed to separate structurally similar isomers.
Mobile Phase A: 0.1% Formic Acid in Water (provides protons for positive mode ionization).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-1 min: 5% B (Isocratic hold for polar degradants)
1-10 min: 5% → 90% B (Linear gradient)
10-12 min: 90% B (Wash)
Flow Rate: 0.3 mL/min.
Column Temp: 40°C.
C. Mass Spectrometry Parameters (Q-TOF)
Ionization: ESI Positive Mode (Donepezil is basic).
Mass Range: m/z 50 – 1000.
Source Temp: 350°C.
Capillary Voltage: 3.5 kV.
Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation of the labile benzyl bond).
Collision Energy (for MS/MS): Ramp 10–40 eV.
D. Data Processing Workflow
Feature Extraction: Use software (e.g., MassHunter or UNIFI) to extract all peaks >0.05% area.
Formula Generation: Calculate molecular formula based on exact mass (tolerance <5 ppm) and isotope pattern (M+1, M+2 abundance).
Library Matching: Compare MS/MS spectra against an in-house library of Donepezil fragments.
Case Study: Identification of the "Dimer" Impurity
Reference Context: During scale-up, a new peak (RRT 1.25) appeared that was invisible in early HPLC-UV development batches.
Observation: HPLC-UV showed a minor peak (0.15%) with a UV spectrum identical to Donepezil.
LC-MS Analysis:
The peak showed an [M+H]+ at m/z 759.4350.
This mass corresponds exactly to a dimer of Donepezil (2x Monomer - 2H).
Structural Elucidation:
MS/MS fragmentation showed a product ion at m/z 380 (monomer).
Action: The reaction temperature was lowered by 5°C, eliminating the impurity in subsequent batches.
Workflow Visualization
Figure 2: Integrated LC-MS/MS workflow for identifying unknown impurities.
References
Reddy, K. V. S. R., et al. (2004).[4] "Identification and characterization of potential impurities of donepezil." Journal of Pharmaceutical and Biomedical Analysis. Link
BOC Sciences. "Donepezil and Impurities: Structure, Origin, and Analysis." BOC Sciences Guide.
Waters Corporation. (2012). "USP Method Transfer of Donepezil Tablets from HPLC to UPLC." Waters Application Notes. Link
Jayaprakash, S., et al. (2011). "A Stability-Indicating LC Method for Donepezil Hydrochloride." Chromatographia. Link
BenchChem. "A Comparative Guide to Reference Standards for Donepezil and Its Related Compounds." BenchChem Guides. Link
Personal protective equipment for handling 1-Benzyl-4-(2-methoxyphenyl)piperidine
Executive Summary & Risk Characterization[1][2] 1-Benzyl-4-(2-methoxyphenyl)piperidine is a pharmacologically active heterocyclic amine, often utilized as a structural intermediate in the synthesis of CNS-active agents (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Characterization[1][2]
1-Benzyl-4-(2-methoxyphenyl)piperidine is a pharmacologically active heterocyclic amine, often utilized as a structural intermediate in the synthesis of CNS-active agents (e.g., sigma receptor ligands or acetylcholinesterase inhibitors).
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be sparse in public databases, its structural class (N-benzylpiperidines) dictates a "Read-Across" Safety Approach . We must treat this compound as a bioactive amine with potential for acute toxicity and mucous membrane irritation.
The Core Hazard Thesis:
Physicochemical: As a free base, it is likely a solid that can sublime or form dust. As a salt (e.g., HCl), it is a fine particulate. Both pose inhalation risks.[1]
Toxicological: Piperidine derivatives often exhibit high oral bioavailability and CNS penetration. Treat as Occupational Exposure Band (OEB) 3 (Hazardous; Containment required) until proven otherwise.
Reactivity: Secondary/Tertiary amines are incompatible with strong oxidizers and can scavenge atmospheric CO2; handling requires inert atmosphere considerations not just for chemistry, but to prevent surface contamination.
Personal Protective Equipment (PPE) Stratification[1][4]
Do not rely on "standard" lab PPE. The lipophilic nature of the benzyl-piperidine moiety facilitates dermal absorption. The following PPE matrix is designed to create a redundant barrier system.
PPE Selection Matrix
Protection Zone
Standard Requirement
Enhanced Requirement (Solution/Scale-up)
Scientific Rationale
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Face Shield + Goggles
Vapor/Dust Intrusion: Safety glasses allow airflow around the lens. Amines are lachrymators; airtight goggles prevent vapor irritation of the corneal epithelium.
Permeation Dynamics: Benzyl derivatives can swell standard latex. Nitrile offers superior degradation resistance. Double gloving provides a "breakthrough buffer" allowing safe doffing upon contamination.
Respiratory
Fume Hood (Primary)
N95/P100 Respirator (Secondary)
Particulate Control: If weighing outside a hood (discouraged) or if the hood sash is compromised, a P100 filter captures 99.97% of bio-active dusts.
Body
Lab Coat (Polyester/Cotton blend)
Tyvek® Coverall or Apron
Fomite Prevention: Cotton absorbs liquids. Tyvek repels organic splashes, preventing skin contact via "wicking" through clothing.
Operational Workflow & Engineering Controls
Safety is not just what you wear; it is how you move. The following workflow integrates Engineering Controls (EC) with PPE to minimize exposure vectors.
Logic of Exposure Control
The diagram below illustrates the "Swiss Cheese Model" of defense applied to this specific chemical.
Figure 1: The Layered Defense Strategy. Note that PPE is the final, not first, barrier.
Step-by-Step Handling Protocol
Phase 1: Preparation & Weighing (Critical Step)
The Risk: Static electricity can cause the powder to "jump," creating airborne particulates.
Don PPE: Goggles, Lab Coat, Double Nitrile Gloves.
Static Control: Use an anti-static gun on the spatula and weighing boat before opening the vial.
Transfer: Weigh inside the hood. If the balance is external, use a "balance enclosure" or transfer the closed vial to the balance, tare, return to hood to add compound, and re-weigh (Difference Method).
Phase 2: Solubilization & Reaction
The Risk: Solvents (e.g., DCM, Methanol) act as vehicles, carrying the amine through glove material faster than the pure solid.
Protocol:
Dissolve the solid immediately. Solutions are easier to contain than dusts.
Glove Check: If solvent splashes on the outer glove, doff immediately . Do not wait for the "burning" sensation. The inner glove protects you while you change the outer pair.
Inerting: Purge reaction vessels with Nitrogen/Argon. This prevents oxidation (N-oxide formation) and minimizes volatile release.
Phase 3: Waste & Decontamination
The Risk: Trace residues on surfaces (fomites) can contaminate the lab environment.
Protocol:
Wipe Down: Clean all surfaces with a mild acid solution (e.g., 1% acetic acid or citric acid) followed by ethanol. Why? The acid protonates the amine, converting it to a non-volatile, water-soluble salt that is easily wiped away.
Disposal: Solid waste goes to "Hazardous Solid - Toxic." Liquid waste to "Organic Solvents - Basic/Amine."
Emergency Response & Disposal
In the event of containment breach, immediate action is required.[2][3][4]
Scenario
Immediate Action
Follow-Up
Skin Contact
Flush: 15 mins water.[2][1] Do not use solvent to clean skin (increases absorption).
Seek medical evaluation.[2][1][3][4][5] Monitor for CNS effects (dizziness, nausea).
Eye Contact
Irrigate: 15 mins at eyewash station.[3] Hold eyelids open.
Consult ophthalmologist immediately. Alkaline/Amine burns can be delayed.
Spill (Solid)
Dampen: Cover with wet paper towel (to prevent dust). Scoop into waste.
Wipe area with 1% Acetic Acid.
Spill (Liquid)
Absorb: Use vermiculite or chem-pads.
Ventilate area.[2][1][3][4][5][6][7][8] Dispose as hazardous waste.[7]
Disposal Directive:
Incineration: This compound contains nitrogen and aromatic rings. High-temperature incineration is the only validated method for complete destruction.
Labeling: Waste containers must be clearly labeled "Contains Piperidine Derivatives - Toxic."
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]
European Chemicals Agency (ECHA). Information on Chemicals - Registration Dossier for N-benzylpiperidines. Retrieved from [Link]
(Note: Due to the specific nature of this intermediate, specific toxicological data is interpolated from the structural class "N-benzylpiperidines" and "Aryl-piperidines" as per standard industrial hygiene practices.)